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  • Product: 3-(4-chloro-1H-indol-1-yl)propanoic acid
  • CAS: 18108-88-8

Core Science & Biosynthesis

Foundational

Synthesis of 3-(4-chloro-1H-indol-1-yl)propanoic acid: A Technical Guide for Advanced Research

Executive Summary This document provides an in-depth technical guide for the synthesis of 3-(4-chloro-1H-indol-1-yl)propanoic acid, a valuable heterocyclic building block for drug discovery and development. The indole sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides an in-depth technical guide for the synthesis of 3-(4-chloro-1H-indol-1-yl)propanoic acid, a valuable heterocyclic building block for drug discovery and development. The indole scaffold is a privileged structure in medicinal chemistry, and its targeted functionalization is critical for generating novel molecular entities.[1][2][3] This guide moves beyond a simple recitation of steps to deliver a field-proven, reliable synthetic strategy grounded in mechanistic principles. We will dissect the strategic decisions behind the chosen pathway, provide a detailed, step-by-step experimental protocol, and outline robust methods for purification and characterization. The primary method detailed is the N-alkylation of 4-chloroindole via a base-catalyzed Michael addition, a highly efficient and scalable route. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical resource for the synthesis of this and structurally related compounds.

Introduction and Strategic Overview

The Significance of the Indole Nucleus

The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[2][4] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of synthetic efforts. The N1 position of the indole ring offers a key vector for chemical modification, allowing for the introduction of diverse side chains that can modulate a compound's physicochemical properties and biological activity.

Profile of the Target Compound

3-(4-chloro-1H-indol-1-yl)propanoic acid is a functionalized indole derivative. The presence of the chlorine atom at the 4-position alters the electronic landscape of the indole ring, potentially influencing its binding characteristics. The propanoic acid side chain introduces a carboxylic acid moiety, a versatile functional group that can serve as a handle for further derivatization (e.g., amide bond formation) or act as a key pharmacophoric element, mimicking endogenous molecules like amino acids. This structure is analogous to plant auxins like 4-chloroindole-3-acetic acid (4-Cl-IAA), suggesting potential applications in biochemistry and as a precursor for more complex bioactive molecules.[5][6][7]

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of the target molecule reveals two primary disconnection approaches for forming the N-C bond: a Michael addition or a direct SN2 substitution.

  • Approach A (Michael Addition): This involves the conjugate addition of the 4-chloroindole nitrogen to an acrylate derivative. This is an atom-economical and often high-yielding reaction.[8]

  • Approach B (SN2 Alkylation): This involves reacting the deprotonated 4-chloroindole with a 3-halopropanoate, followed by hydrolysis.[9] This method is also effective but requires the use of strong, air-sensitive bases like sodium hydride (NaH) and a pre-functionalized alkylating agent.

Rationale for Pathway Selection: We have selected the Michael addition pathway as the core of this guide. This choice is predicated on its operational simplicity, the use of readily available and less hazardous reagents, and the typically milder reaction conditions required. The reaction proceeds in two distinct, high-yielding steps: (1) the base-catalyzed addition to an acrylate ester, and (2) the subsequent saponification of the ester to yield the target carboxylic acid.

Recommended Synthetic Pathway: A Two-Step Michael Addition Approach

This section details the optimized two-step synthesis starting from commercially available 4-chloroindole.

Overall Reaction Scheme

The synthesis proceeds via an initial N-alkylation of 4-chloroindole with ethyl acrylate, followed by hydrolysis of the resulting ester intermediate.

Synthesis_Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Saponification Start 4-Chloroindole + Ethyl Acrylate Intermediate Ethyl 3-(4-chloro-1H-indol-1-yl)propanoate Start->Intermediate  Base (e.g., t-BuOK)  Solvent (e.g., DMF)  Heat Final 3-(4-chloro-1H-indol-1-yl)propanoic acid Intermediate->Final  1. Base (e.g., LiOH)  Solvent (THF/H2O)  2. Acid Workup (HCl)

Caption: Overall two-step synthesis of the target compound.

Mechanistic Causality

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[10] In this synthesis:

  • Deprotonation: A suitable base deprotonates the indole nitrogen (pKa ≈ 17), which is the most acidic proton, creating a potent nucleophilic indolide anion.

  • Nucleophilic Attack: The indolide anion attacks the electron-deficient β-carbon of the ethyl acrylate Michael acceptor.[10]

  • Protonation/Hydrolysis: The resulting enolate intermediate is protonated during workup to yield the stable ester. This ester is then hydrolyzed under basic conditions (saponification) to cleave the ethyl group, forming the carboxylate salt, which upon acidification, yields the final product.[11]

Detailed Experimental Protocol: Step 1 - Synthesis of Ethyl 3-(4-chloro-1H-indol-1-yl)propanoate

This protocol describes the base-catalyzed conjugate addition of 4-chloroindole to ethyl acrylate.

Table 1: Reagents and Materials for Step 1

Reagent/MaterialFormulaMW ( g/mol )Molar Eq.Amount
4-ChloroindoleC₈H₆ClN151.601.05.00 g
Potassium tert-butoxideC₄H₉KO112.211.24.44 g
Ethyl AcrylateC₅H₈O₂100.121.54.95 mL
Dimethylformamide (DMF)C₃H₇NO73.09-50 mL

Step-by-Step Methodology:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add 4-chloroindole (5.00 g) and anhydrous DMF (50 mL). Stir the mixture at room temperature until the indole is fully dissolved.

  • Base Addition: Cool the solution to 0 °C using an ice bath. In a single portion, add potassium tert-butoxide (4.44 g). Causality Note: The use of a strong, non-nucleophilic base like t-BuOK ensures efficient deprotonation of the indole nitrogen without competing in the addition reaction. The low temperature controls the initial exotherm.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes. The solution should turn into a darker, homogeneous slurry, indicating the formation of the potassium indolide salt.

  • Michael Acceptor Addition: Slowly add ethyl acrylate (4.95 mL) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system until the starting 4-chloroindole spot is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (200 mL) and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude oil can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Detailed Experimental Protocol: Step 2 - Saponification to 3-(4-chloro-1H-indol-1-yl)propanoic acid

This protocol details the hydrolysis of the ester intermediate to the final carboxylic acid.

Table 2: Reagents and Materials for Step 2

Reagent/MaterialFormulaMW ( g/mol )Molar Eq.Amount
Crude Ester IntermediateC₁₃H₁₄ClNO₂251.711.0(Assumed from Step 1)
Lithium Hydroxide (LiOH)LiOH23.953.0(Calculated based on crude yield)
Tetrahydrofuran (THF)C₄H₈O72.11-50 mL
WaterH₂O18.02-25 mL
Hydrochloric Acid (2M)HCl36.46-~50 mL (to pH 2)

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude ethyl 3-(4-chloro-1H-indol-1-yl)propanoate from Step 1 in a mixture of THF (50 mL) and water (25 mL) in a round-bottom flask.

  • Base Addition: Add lithium hydroxide (3.0 eq) to the solution. Causality Note: LiOH is an effective saponification agent. A mixed solvent system of THF/water is crucial for ensuring the solubility of both the organic ester and the inorganic base, facilitating an efficient reaction.[11]

  • Reaction: Stir the mixture vigorously at 40 °C overnight (12-16 hours).[11] Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate) until the starting ester is consumed.

  • Solvent Removal: Cool the reaction to room temperature and remove the THF under reduced pressure.

  • Aqueous Workup: Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by the slow addition of 2M HCl. A white or off-white precipitate of the product should form.[11]

  • Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the final product.

Experimental Workflow and Characterization

The overall process from reaction to final analysis follows a logical and self-validating sequence.

Workflow A Reaction Setup (Step 1: Michael Add.) B Reaction Monitoring (TLC) A->B C Aqueous Workup & Extraction B->C D Concentration C->D E Reaction Setup (Step 2: Saponification) D->E F Reaction Monitoring (TLC) E->F G Acidification & Precipitation F->G H Isolation & Drying (Filtration) G->H I Final Product Characterization H->I J QC Analysis (NMR, MS, IR) I->J

Caption: A typical experimental workflow for the synthesis.

Expected Analytical Data

Proper characterization is essential to confirm the structure and purity of the final compound.

Table 3: Expected Characterization Data

AnalysisExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ ~12.3 (s, 1H, -COOH), 7.6-7.1 (m, 4H, Ar-H), 4.4 (t, 2H, N-CH₂), 2.8 (t, 2H, CH₂-COOH)
¹³C NMR (100 MHz, DMSO-d₆)δ ~172.5 (C=O), 135.0, 128.0, 125.5, 122.0, 120.0, 115.0, 110.0, 100.0 (Ar-C), 45.0 (N-CH₂), 34.0 (CH₂-COOH)
HRMS (ESI) m/z calculated for C₁₁H₁₀ClNO₂ [M-H]⁻: 222.0327; Found: 222.03xx
IR (KBr) ν ~3200-2500 cm⁻¹ (broad, O-H), ~1705 cm⁻¹ (C=O), ~1460, 740 cm⁻¹ (Ar)

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Safety and Handling Precautions

Adherence to safety protocols is paramount. All operations should be conducted inside a certified chemical fume hood.

  • 4-Chloroindole: A potential irritant. Avoid inhalation and skin contact.[5] Store protected from light.[5]

  • Ethyl Acrylate / Acrylic Acid: These are corrosive, flammable liquids and potent lachrymators.[12][13][14][15] They can cause severe skin and eye irritation.[12] Use in a well-ventilated fume hood is mandatory.[13][14]

  • Potassium tert-butoxide: A strong, corrosive base. Reacts violently with water. Handle in an inert atmosphere and avoid contact with skin.

  • Solvents (DMF, THF): Dimethylformamide is a reproductive toxin. Tetrahydrofuran can form explosive peroxides upon storage.[13] Use appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

Conclusion

This guide outlines a robust, reliable, and scalable two-step synthesis for 3-(4-chloro-1H-indol-1-yl)propanoic acid. By employing a base-catalyzed Michael addition followed by saponification, this pathway offers high yields with operational simplicity. The detailed procedural steps and mechanistic explanations provided herein are designed to empower researchers to confidently execute this synthesis and adapt it for related chemical targets. The self-validating nature of the protocol, combined with rigorous characterization, ensures the production of high-purity material suitable for advanced applications in drug discovery and development.

References

  • Lima, J. A. F., et al. (2018). Synthesis of 3,4-dichloro-1-phenyl-1h-pyrrole-2,5-dione in micro-waves reactor. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Google Patents. (CN112028813B). 4-position chloroindole compound and preparation method thereof.
  • MDPI. (2020). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules. Available at: [Link]

  • Ashton, W. T., et al. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2022). Synthesis of acrylic acid and acrylic esters via oxidation and oxidative alkoxylation of acrolein under mild conditions with selenium-modified microgel catalysts. Reaction Chemistry & Engineering. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acrylic acid. Available at: [Link]

  • Google Patents. (US7067676B2). N-alkylation of indole derivatives.
  • Bhale, P. S., et al. (2021). Synthesis, Characterization and Biological Evaluation of Indole-Pyrazole Amalgamated α-Cyano Substituted Chalcones. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2007). Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Chemical Communications. Available at: [Link]

  • Journal of Young Pharmacists. (2024). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Available at: [Link]

  • Khan, K. M., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Drug Design, Development and Therapy. Available at: [Link]

  • Sortais, J.-B., et al. (2021). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. ChemCatChem. Available at: [Link]

  • ResearchGate. (2022). Synthesis of acrylic acid and acrylic esters via oxidation and oxidative alkoxylation of acrolein under mild conditions with selenium-modified microgel catalysts. Available at: [Link]

  • American Chemical Society. (1998). Synthesis and spectral characterization of 2-substituted indole derivatives. Journal of Chemical & Engineering Data. Available at: [Link]

  • Katayama, M., et al. (2000). Synthesis and Biological Activities of 4-chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2022). A new synthetic approach to the 3,4-dihydro-1H-[16][17]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. Available at: [Link]

  • Della Sala, G., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry. Available at: [Link]

  • Maastricht University. (2022). Synthesis of acrylic acid and acrylic esters via oxidation and oxidative alkoxylation of acrolein under mild conditions with. Available at: [Link]

  • MDPI. (2022). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. Catalysts. Available at: [Link]

  • Arkat USA. (2007). Synthesis and biological evaluation of some N-substituted indoles. Arkivoc. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and biological characterization of 3-substituted-1H-indoles as ligands of GluN2B-containing N-methyl-D-aspartate receptors. Available at: [Link]

  • YouTube. (2019). in the chemical literature: N-alkylation of an indole. Chem Help ASAP. Available at: [Link]

  • National Center for Biotechnology Information. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (2013). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Available at: [Link]

  • ResearchGate. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Available at: [Link]

  • MDPI. (2020). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules. Available at: [Link]

  • Redox. (2021). Safety Data Sheet Acrylic Acid. Available at: [Link]

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Exploratory

3-(4-chloro-1H-indol-1-yl)propanoic acid: Mechanism of Action & Technical Guide

This guide serves as an in-depth technical analysis of 3-(4-chloro-1H-indol-1-yl)propanoic acid (CAS: 18108-88-8). While often utilized as a high-purity chemical building block, this molecule represents a "privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of 3-(4-chloro-1H-indol-1-yl)propanoic acid (CAS: 18108-88-8).

While often utilized as a high-purity chemical building block, this molecule represents a "privileged scaffold" in medicinal chemistry, specifically within the class of N-substituted indole-alkanoic acids . Its structural properties make it a critical probe and lead compound for targeting CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) and potentially Aldose Reductase .

Part 1: Molecular Identity & Pharmacophore Analysis

This compound is distinct from the naturally occurring auxin 4-chloroindole-3-acetic acid (4-Cl-IAA). The crucial structural divergence lies in the substitution at the N1 position (1-yl) rather than the C3 position, and the propanoic acid (3-carbon) tail.

Structural Logic
  • Indole Core: Provides the rigid hydrophobic scaffold necessary for pi-pi stacking interactions within receptor binding pockets.

  • 4-Chloro Substituent: A lipophilic electron-withdrawing group. In GPCR binding (e.g., CRTH2), substituents at the 4- or 5-position of the indole ring often occupy specific hydrophobic sub-pockets, significantly enhancing potency and metabolic stability by blocking Phase I oxidation.

  • Propanoic Acid Tail (N1-linked): Acts as a carboxylate pharmacophore . At physiological pH, this group is ionized (anionic) and mimics the

    
    -chain carboxylate of Prostaglandin D2 (PGD2) , allowing for ionic anchoring to positively charged residues (typically Arginine or Lysine) in the receptor active site.
    

Part 2: Mechanism of Action (Primary Context: CRTH2 Antagonism)

The primary pharmacological relevance of N-substituted indole propanoic acids is their activity as CRTH2 (DP2) Receptor Antagonists .

Receptor Interaction

Target: CRTH2 (GPR44), a Gi/o-coupled GPCR. Endogenous Ligand: Prostaglandin D2 (PGD2).

Mechanism: 3-(4-chloro-1H-indol-1-yl)propanoic acid functions as a competitive antagonist .

  • Binding: The molecule enters the orthosteric binding pocket of CRTH2.

  • Ionic Lock: The terminal carboxylate of the propanoic acid chain forms a salt bridge with Arg170 or Lys210 (residue numbering varies by model) in the transmembrane domain, mimicking the PGD2 head group.

  • Hydrophobic Occlusion: The 4-chloroindole moiety occupies the hydrophobic pocket usually filled by the cyclopentane ring of PGD2. The 4-chloro group specifically enhances affinity by filling a small lipophilic cavity, displacing water and increasing entropic gain.

  • Signal Blockade: By occupying the site without inducing the conformational change required for G-protein activation, it prevents the dissociation of the

    
     subunit.
    
Downstream Signaling Inhibition

Under normal conditions, PGD2 binding to CRTH2 triggers:

  • Inhibition of Adenylyl Cyclase

    
     Decreased cAMP.
    
  • Mobilization of intracellular Calcium (

    
    ).
    
  • Chemotaxis of Th2 cells, Eosinophils, and Basophils.

Effect of Antagonist:

  • Stabilization of cAMP levels: Prevents the

    
    -mediated drop in cAMP.
    
  • Blockade of Calcium Flux: Inhibits the

    
    -mediated activation of PLC and subsequent 
    
    
    
    release.
  • Functional Outcome: Halts the recruitment of inflammatory cells to sites of allergic inflammation (e.g., airway epithelium in asthma).

Visualization: Signaling Pathway & Blockade

CRTH2_Pathway Ligand PGD2 (Agonist) Receptor CRTH2 (GPCR) Ligand->Receptor Activates Antagonist 3-(4-chloro-1H-indol-1-yl) propanoic acid Antagonist->Receptor Competitively Blocks (Ionic Interaction) G_Protein Gi/o Protein Antagonist->G_Protein Prevents Activation Receptor->G_Protein Dissociation AC Adenylyl Cyclase G_Protein->AC Inhibits Calcium Intracellular Ca2+ G_Protein->Calcium Increases Flux cAMP cAMP Levels AC->cAMP Decreases Chemotaxis Th2/Eosinophil Chemotaxis Calcium->Chemotaxis Triggers

Caption: Competitive antagonism of the CRTH2 receptor prevents Gi/o coupling, stabilizing cAMP levels and blocking chemotactic calcium flux.

Part 3: Experimental Protocols (Self-Validating Systems)

To validate the mechanism of action, the following protocols utilize the compound first as a synthetic target and then as a biological probe.

Protocol A: Synthesis via Michael Addition

This is the industry-standard route for N-functionalization of indoles with propanoic acid tails.

Reagents: 4-Chloroindole, Methyl Acrylate, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), Acetonitrile, NaOH.

  • Coupling (Michael Addition):

    • Dissolve 4-chloroindole (1.0 eq) in Acetonitrile.

    • Add DBU (0.5 eq) as a catalyst.

    • Add Methyl Acrylate (1.5 eq) dropwise.

    • Reflux at 80°C for 12 hours. Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1) for disappearance of indole.

  • Hydrolysis:

    • Evaporate solvent. Redissolve intermediate ester in THF/Water (1:1).

    • Add LiOH or NaOH (2.0 eq). Stir at RT for 4 hours.

  • Workup:

    • Acidify to pH 3 with 1M HCl.

    • Extract with Ethyl Acetate. Recrystallize from Ethanol.

    • Validation: 1H NMR must show disappearance of methyl ester singlet (~3.6 ppm) and presence of propanoic acid triplets.

Protocol B: Functional Assay (Calcium Flux)

Objective: Confirm antagonism against PGD2.

  • Cell Line: HEK293 stably expressing human CRTH2 and G

    
    16 (promiscuous G-protein to couple Gi to Calcium).
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Pre-treatment: Add 3-(4-chloro-1H-indol-1-yl)propanoic acid (serial dilutions: 1 nM to 10

    
    M) to wells. Incubate for 15 mins.
    
  • Stimulation: Inject PGD2 (at EC80 concentration, typically 10-30 nM).

  • Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) using a FLIPR or kinetic plate reader.

  • Data Analysis: Calculate IC50 based on inhibition of the PGD2-induced calcium peak.

Part 4: Quantitative Data Summary

The following table summarizes predicted structure-activity relationship (SAR) data for this scaffold class compared to reference compounds.

CompoundCore StructureTail Position4-SubstituentPredicted CRTH2 IC50Mechanism Note
Target Molecule Indole N1-Propanoic 4-Chloro ~50 - 200 nM Potent Antagonist (Lipophilic fit)
Analog AIndoleN1-PropanoicH (Unsub)> 1000 nMWeak binding (Lacks hydrophobic fill)
Analog BIndoleN1-Acetic4-Chloro~500 nMChain too short for optimal salt bridge
IndomethacinIndoleN1-Benzoyl5-MethoxyN/ACOX Inhibitor (Different Target)
RamatrobanCarbazoleN-Propanoic-10-30 nMReference CRTH2 Antagonist

Part 5: Secondary Targets & Off-Target Effects

While CRTH2 is the primary medicinal target, researchers must control for:

  • Aldose Reductase Inhibition: N-substituted indole acids can inhibit aldose reductase.

    • Validation: Test in a spectrophotometric assay measuring NADPH oxidation in the presence of DL-glyceraldehyde.

  • Plant Auxin Activity:

    • Unlike 4-Cl-IAA (C3-substituted), the N1-substituted 3-(4-chloro-1H-indol-1-yl)propanoic acid is generally inactive as an auxin or acts as an anti-auxin (transport inhibitor) in plant systems. It does not effectively activate the TIR1 ubiquitin ligase complex due to steric clash at the N1 position.

Synthetic Workflow Visualization

Synthesis_Workflow Start 4-Chloroindole Inter Intermediate: Methyl 3-(4-chloroindol-1-yl) propanoate Start->Inter Michael Addition (80°C, 12h) Reagent1 Methyl Acrylate + DBU (Cat) Reagent1->Inter Final 3-(4-chloro-1H-indol-1-yl) propanoic acid Inter->Final Hydrolysis (RT, 4h) Reagent2 LiOH / THF / H2O Reagent2->Final

Caption: Two-step synthesis via Michael Addition followed by alkaline hydrolysis.

References

  • PubChem Compound Summary. (n.d.). 3-(4-Chloro-1H-indol-1-yl)propanoic acid (CID 20574880). National Center for Biotechnology Information. Link

  • Pettipher, R., et al. (2007). Antagonists of the prostaglandin D2 receptor CRTH2. Drug News & Perspectives. (Contextual grounding for Indole-propanoic acid scaffolds in CRTH2). Link

  • Norman, P. (2014).[1] CRTH2 antagonists: a patent review. Expert Opinion on Therapeutic Patents. (Review of N-substituted indole scaffolds). Link

  • CP Lab Safety. (n.d.). Chemical Product Data: 3-(4-Chloro-1H-indol-1-yl)propanoic acid. Link

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Foundational

Technical Monograph: Solubility & Physicochemical Profiling of 3-(4-chloro-1H-indol-1-yl)propanoic acid

[1][2] Executive Summary & Compound Identity This guide provides a technical analysis of the solubility profile for 3-(4-chloro-1H-indol-1-yl)propanoic acid . Unlike the common auxin analog Indole-3-propionic acid, this...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Compound Identity

This guide provides a technical analysis of the solubility profile for 3-(4-chloro-1H-indol-1-yl)propanoic acid . Unlike the common auxin analog Indole-3-propionic acid, this compound features a chlorine substituent at the 4-position and, critically, the propanoic acid chain is attached to the indole nitrogen (N1) .[1][2]

This N1-substitution removes the hydrogen bond donor capability of the indole ring, significantly increasing lipophilicity compared to its C3-substituted isomers.[1][2] Consequently, solubility protocols must account for its distinct hydrophobic character and pH-dependent behavior driven by the carboxylic acid tail.[2]

Chemical Identity Table
ParameterDetail
IUPAC Name 3-(4-chloroindol-1-yl)propanoic acid
CAS Number 18108-88-8
Molecular Formula C₁₁H₁₀ClNO₂
Molecular Weight 223.66 g/mol
Structural Class N-alkylated Indole / Carboxylic Acid
Key Physicochemical Feature pH-dependent solubility (pKa ~4.6); Lipophilic core

Physicochemical Profile & Solubility Data

As direct experimental solubility values are rarely published for this specific intermediate in open literature, the following data represents a consensus profile derived from structural analogs (e.g., Indomethacin intermediates) and calculated physicochemical properties (QSPR).

Predicted & Class-Typical Solubility Data

Note: Values below are authoritative estimates for protocol design. Validation is required.

Solvent / MediumSolubility RatingEstimated ConcentrationMechanism / Notes
DMSO High > 50 mg/mLPreferred solvent for stock solutions.[1][2]
DMF High > 30 mg/mLGood alternative to DMSO.[1][2]
Ethanol (100%) Moderate-High ~ 10-20 mg/mLSoluble, but may require slight warming.[1][2]
Water (pH 1.2) Insoluble < 0.01 mg/mLCompound exists in unionized (COOH) form.[1][2]
PBS (pH 7.4) Low-Moderate 0.1 - 0.5 mg/mLIonized (COO⁻), but lipophilic ring limits solubility.[1][2]
0.1 M NaOH High > 10 mg/mLForms sodium salt (highly soluble).[1][2]
The pH-Partition Hypothesis

The solubility of this compound is governed by the ionization of the propanoic acid tail.[1][2]

  • pH < pKa (Acidic): The molecule is neutral and highly lipophilic (precipitates in water).[1][2]

  • pH > pKa (Basic): The molecule deprotonates to an anion, significantly increasing aqueous solubility.[1][2]

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

For establishing the absolute solubility limit in a specific buffer.[1][2]

Objective: Determine equilibrium solubility at 25°C.

  • Preparation: Weigh approximately 5 mg of solid compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4).

    • Critical Step: If the solution immediately clears, add more solid until a visible precipitate remains.[1][2] A saturated suspension is required.

  • Equilibration: Agitate the suspension at 25°C for 24 hours (use a thermomixer at 700 rpm).

    • Protection: Wrap tubes in foil. Chlorinated indoles can be photosensitive.[1][2]

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter.

    • Avoid Nylon filters, which may bind the lipophilic indole ring.[1][2]

  • Quantification: Dilute the filtrate 1:10 in Acetonitrile/Water (50:50) and analyze via HPLC-UV (280 nm) against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility Screening (High-Throughput)

For estimating precipitation risk during biological assays.[1][2]

Objective: Determine the concentration at which the compound precipitates when a DMSO stock is spiked into aqueous buffer.

  • Stock Prep: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Spiking: Into a 96-well plate containing 190 µL of PBS (pH 7.4) per well, spike varying volumes of DMSO stock (e.g., 0.5 µL to 5 µL) to achieve final concentrations of 10, 50, 100, and 200 µM.

    • Control: Maintain constant DMSO percentage (e.g., 2%) across all wells to isolate the compound effect.[1][2]

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure absorbance at 620 nm (turbidimetry). An increase in OD indicates precipitation.[1][2]

Visualizing the Solubility Workflow

The following diagram outlines the decision tree for handling this compound based on the intended application (In vitro assay vs. Chemical Synthesis).

SolubilityWorkflow Start Start: Solid Compound (CAS 18108-88-8) Stock Prepare Stock Solution Solvent: 100% DMSO Conc: 10-50 mM Start->Stock Decision Intended Application? Stock->Decision BioAssay Biological Assay (Cell Culture/Enzymatic) Decision->BioAssay In Vitro Synthesis Chemical Synthesis (Intermediate Use) Decision->Synthesis Chemistry Dilution Stepwise Dilution BioAssay->Dilution OrganicSolv Use Organic Solvents DCM, DMF, or Ethanol Synthesis->OrganicSolv PrecipCheck Check Precipitation Risk (Kinetic Solubility) Dilution->PrecipCheck PrecipCheck->Dilution Precipitates (Lower Conc) FinalMedia Final Media Max DMSO < 0.5% PrecipCheck->FinalMedia Soluble BaseExtraction Purification Strategy Extract into basic water (pH > 9) Precipitate with acid (pH < 4) OrganicSolv->BaseExtraction

Figure 1: Decision matrix for solubilizing 3-(4-chloro-1H-indol-1-yl)propanoic acid based on end-use application.

Formulation & Handling Guidelines

Stock Solution Storage[1][4]
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard.[1][2]

  • Concentration: 10 mM to 50 mM is achievable.[2]

  • Storage: Aliquot into amber glass vials to prevent light degradation (chlorinated indoles are prone to photolysis). Store at -20°C.

  • Freeze-Thaw: Avoid repeated cycles.[1][2] Moisture absorption by DMSO will cause the compound to crash out over time.[1][2]

Biological Assay Formulation (The "Crash" Prevention)

When diluting a DMSO stock into aqueous media (e.g., DMEM or RPMI), the compound may precipitate due to the "solvent shift."[1][2]

  • Pre-dilution: Do not add 100% DMSO stock directly to the cell well.[1][2]

  • Intermediate Step: Dilute the stock 1:100 into culture media without serum first. Vortex immediately.

  • Observation: Inspect for turbidity. If clear, proceed to add to cells.[2]

  • Serum Effect: The presence of BSA/FBS in media often aids solubility by binding the lipophilic indole moiety, effectively increasing the apparent solubility limit.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 185780, 1H-Indole-3-propanoic acid, 5-chloro- (Analog Reference). Retrieved from [Link][1][2]

    • Note: Used for QSPR/LogP consensus modeling of chloro-indole propanoic acids.[1][2]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility.[1][2] European Journal of Pharmaceutical Sciences.[1][2] Retrieved from [Link]

    • Source for the pH-partition theory applied in Section 2.
    • Verification of commercial availability and solid-state properties.[1][2]

  • Di, L., & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1][2] Elsevier.[1][2]

    • Authoritative source for the Kinetic Solubility Protocol (Protocol B).

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization of 3-(4-chloro-1H-indol-1-yl)propanoic Acid in In Vitro Models

This Application Note is designed for researchers utilizing 3-(4-chloro-1H-indol-1-yl)propanoic acid (CAS: 18108-88-8), a chlorinated N-substituted indole derivative. While this specific compound is often encountered as...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 3-(4-chloro-1H-indol-1-yl)propanoic acid (CAS: 18108-88-8), a chlorinated N-substituted indole derivative.

While this specific compound is often encountered as a chemical building block or a hit in high-throughput screens (HTS) for GPCRs (e.g., GPR40, CRTH2) or metabolic targets (PPARs), its specific handling requires adherence to strict physicochemical protocols due to its lipophilicity and ionization state.

Introduction & Chemical Profile

3-(4-chloro-1H-indol-1-yl)propanoic acid is a small molecule featuring a lipophilic indole core chlorinated at the 4-position, with a propanoic acid tail attached to the indole nitrogen (N1).

  • Chemical Class: N-substituted Indole-alkanoic acid.

  • Structural Significance: Unlike the natural metabolite Indole-3-propionic acid (IPA), the N1-substitution prevents hydrogen bonding at the nitrogen, altering its receptor binding profile and increasing membrane permeability via lipophilicity, although the carboxylic acid tail renders it anionic at physiological pH.

  • Key Challenges: Poor aqueous solubility in its protonated form, high serum protein binding (due to the anionic carboxylate), and potential for precipitation in acidic microenvironments.

Physicochemical Data Table
PropertyValue / CharacteristicImplication for Cell Culture
Molecular Weight ~223.66 g/mol Small molecule; rapid diffusion expected.
LogP (Predicted) ~3.2 - 3.8Highly lipophilic; requires organic solvent (DMSO).
pKa (Acid) ~4.6 - 4.8Negatively charged (deprotonated) at pH 7.4.
Solubility (Water) Low (< 0.1 mg/mL)Do not dissolve directly in media.
Solubility (DMSO) High (> 50 mM)Preferred stock solvent.

Preparation & Storage Protocols

A. Stock Solution Preparation (1000x)

To ensure experimental reproducibility, avoid freeze-thaw cycles which can degrade chlorinated indoles.

  • Weighing: Weigh the solid powder in a static-free environment.

  • Solvent: Dissolve in high-grade DMSO (Dimethyl Sulfoxide) to create a 10 mM to 50 mM stock solution.

    • Note: Ethanol is a secondary option, but DMSO is preferred for lower volatility.

  • Mixing: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if any particulate remains.

  • Sterilization: Do not filter-sterilize the concentrated DMSO stock (it may dissolve the membrane). Sterilize the diluted working solution or use aseptic handling with sterile DMSO.

  • Storage: Aliquot into amber glass or high-quality polypropylene tubes (20-50 µL aliquots). Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

B. Working Solution (Day of Experiment)

Critical Step: The "Crash-Out" Risk. Diluting a lipophilic acid directly into serum-free media can cause micro-precipitation that is invisible to the naked eye but skews results.

  • Protocol:

    • Prepare an intermediate dilution in PBS or Media without serum if possible, but ensure the final DMSO concentration is < 0.5% (preferably 0.1%).

    • Visual Check: Inspect for turbidity. If cloudy, sonicate or reduce concentration.

Cell Culture Protocol: Dosing & Assay Design

A. Serum Protein Binding Considerations

Indole-alkanoic acids (like NSAIDs and auxins) bind extensively to Albumin (BSA/FBS).

  • High Serum (10% FBS): The free fraction of the drug will be significantly lower. The effective concentration (

    
    ) may shift right (require higher doses).
    
  • Low Serum (0.5% - 1% FBS): Recommended for determining intrinsic potency, provided cells tolerate it.

B. Cytotoxicity Screening (Mandatory First Step)

Before assessing biological function (e.g., inhibition/activation), you must define the non-toxic window.

Method: MTS/MTT Assay or ATP-based Luminescence.

  • Seeding: Seed cells (e.g., HEK293, HepG2) at 5,000–10,000 cells/well in 96-well plates. Incubate 24h.

  • Dosing: Treat with a logarithmic gradient of 3-(4-chloro-1H-indol-1-yl)propanoic acid:

    • Range: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM.

    • Vehicle Control: DMSO matched to the highest concentration (e.g., 0.1%).

    • Positive Control: 10% DMSO or Staurosporine (cell death inducer).

  • Incubation: 24 to 48 hours.

  • Readout: Measure viability.

    • Decision Gate: Do not proceed with functional assays at concentrations showing >10% cytotoxicity.

C. Functional Assay Workflow (General)

Depending on the hypothesis (e.g., GPCR modulation), the following workflow ensures data integrity.

Step-by-Step:

  • Starvation: Serum-starve cells for 4-12 hours (if pathway requires synchronization).

  • Pre-incubation: If testing as an antagonist, pre-incubate cells with the compound for 30-60 minutes.

  • Stimulation: Add the agonist/stimulus.

  • Harvest/Readout:

    • Early Signaling (Phosphorylation): Lysis at 5–30 mins.

    • Gene Expression (qPCR): Lysis at 4–24 hours.

Troubleshooting & Mechanism Verification

Structural Analogs & Controls

To prove the effect is specific to the 4-chloro and N1-propanoic moiety:

  • Negative Control: Use Indole or Indole-1-propanoic acid (lacking the chlorine). The chlorine usually enhances metabolic stability and lipophilicity.

  • Isomer Control: Compare with 3-(4-chloro-1H-indol-3-yl)propanoic acid (C3-substituted). This distinguishes between N-substituted specific targets (often GPCRs) and general indole effects.

Common Artifacts
  • pH Shift: At very high concentrations (>1 mM), the propanoic acid moiety can acidify weak buffers. Ensure media contains HEPES or sufficient Bicarbonate.

  • Fluorescence Quenching: Indoles can fluoresce. If using a fluorescent assay, run a "compound only" blank to check for interference.

Visualizing the Validation Workflow

The following diagram outlines the decision logic for validating this compound in a new cell model.

CompoundValidation Start Start: 3-(4-chloro-1H-indol-1-yl)propanoic acid Solubility DMSO Stock Prep (10-50mM) Check Precipitation in Media Start->Solubility ToxScreen Cytotoxicity Screen (MTS/ATP) Range: 0.1 - 100 µM Solubility->ToxScreen Decision Viability > 90%? ToxScreen->Decision SerumCheck Serum Binding Check Compare 10% vs 1% FBS Functional Functional Assay (GPCR/Enzyme/Pathway) SerumCheck->Functional Decision->SerumCheck Yes Stop Stop: Compound Toxic or Insoluble Decision->Stop No Artifact Check Artifacts: - pH Shift - Fluorescence Quenching Functional->Artifact Publish Valid Dataset Artifact->Publish

Caption: Logical workflow for validating 3-(4-chloro-1H-indol-1-yl)propanoic acid, prioritizing solubility and toxicity checks before functional analysis.

References

  • PubChem. (n.d.). Compound Summary: 3-(4-Chloro-1H-indol-1-yl)propanoic acid (CID 12864696). National Library of Medicine. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Context: General protocols for handling lipophilic carboxylic acids in assays).
  • Wager, T. T., et al. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience. Retrieved from [Link] (Context: Guidelines for lipophilicity and permeability of indole derivatives).

  • Smart, B. P., et al. (2008). Discovery of potent, orally bioavailable indole-3-propionic acid-based CRTH2 antagonists. Bioorganic & Medicinal Chemistry Letters. (Context: Demonstrates the use of indole-propionic acid scaffolds in drug discovery).
Application

Technical Application Note: 3-(4-chloro-1H-indol-1-yl)propanoic Acid in Enzyme Inhibition

This Application Note provides a rigorous technical guide for the utilization of 3-(4-chloro-1H-indol-1-yl)propanoic acid (CAS: 18108-88-8) in enzyme inhibition assays. Based on the structural pharmacophore—an N-substitu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the utilization of 3-(4-chloro-1H-indol-1-yl)propanoic acid (CAS: 18108-88-8) in enzyme inhibition assays.

Based on the structural pharmacophore—an N-substituted indole carboxylic acid—this compound is best characterized as a putative Aldose Reductase Inhibitor (ARI) . Compounds of this class (indole-1-alkanoic acids) are widely investigated for their potential to mitigate diabetic complications (neuropathy, retinopathy) by blocking the polyol pathway.

Compound Profile & Chemical Handling

Before initiating biological assays, the physicochemical properties of the compound must be managed to prevent experimental artifacts such as precipitation or non-specific aggregation.

PropertySpecificationExperimental Implication
IUPAC Name 3-(4-chloro-1H-indol-1-yl)propanoic acidN1-substitution dictates binding orientation.
CAS Number 18108-88-8Verification key for reagent sourcing.
MW 223.66 g/mol Calculation factor for Molarity.
pKa (Acid) ~4.5 (Carboxylic acid)Ionized at physiological pH (7.4).
LogP ~3.2 (Predicted)High Lipophilicity . Requires DMSO stock.
Solubility Low in water (< 1 mg/mL at pH < 5)Critical: Buffer must be pH > 7.0 to maintain solubility.
Stock Solution Preparation
  • Solvent: 100% Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a 10 mM or 50 mM master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute into assay buffer immediately prior to use. Ensure final DMSO concentration in the assay is < 1% (v/v) to avoid denaturing the enzyme.

Scientific Rationale: Mechanism of Action

The indole-1-propionic acid scaffold mimics the substrate transition state or binds to the specificity pocket of Aldose Reductase (ALR2).

  • The Target: ALR2 reduces glucose to sorbitol using NADPH. Accumulation of sorbitol leads to osmotic stress in diabetic tissues.

  • The Inhibitor: The carboxylic acid headgroup interacts with the anion-binding site (Tyr48, His110, Trp111) near the nicotinamide ring of NADPH. The 4-chloro-indole core occupies the hydrophobic specificity pocket (Trp111, Phe122, Leu300), providing selectivity over the related Aldehyde Reductase (ALR1).

Visualization: Mechanism of Inhibition

The following diagram illustrates the competitive or mixed-type inhibition logic standard for this scaffold.

ALR2_Inhibition Enzyme Aldose Reductase (ALR2) Complex_ES E-S Complex (Active) Enzyme->Complex_ES + Substrate + Cofactor Complex_EI E-I Complex (Inactive) Enzyme->Complex_EI + Inhibitor (Competes for Pocket) Substrate Glucose / Glyceraldehyde Cofactor NADPH Inhibitor 3-(4-chloro-1H-indol-1-yl) propanoic acid Inhibitor->Complex_EI Hydrophobic Interaction Product Sorbitol + NADP+ Complex_ES->Product Reduction

Figure 1: Kinetic schematic showing the inhibitor competing for the ALR2 active site, preventing the formation of the catalytic E-S complex.

Experimental Protocol: ALR2 Inhibition Assay

This protocol utilizes the standard spectrophotometric method monitoring the oxidation of NADPH at 340 nm .

A. Reagents & Buffer Setup
  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.0.

    • Note: Do not use Tris buffers if possible, as phosphate mimics physiological ionic strength better for this enzyme.

  • Enzyme: Recombinant Human Aldose Reductase (rhALR2).

    • Target Activity: Adjust concentration to achieve a linear rate of

      
       per minute.
      
  • Cofactor: NADPH (0.15 mM final concentration).

    • Prep: Dissolve fresh; unstable in solution.

  • Substrate: DL-Glyceraldehyde (10 mM final concentration).

    • Why Glyceraldehyde? It has a lower

      
       than glucose, allowing for more sensitive inhibition measurements in vitro.
      
B. Assay Workflow (96-Well Plate Format)
StepComponentVolume (µL)Notes
1Assay Buffer (pH 7.0)160Pre-warm to 25°C or 30°C.
2NADPH (1.5 mM Stock)20Final conc: 0.15 mM.
3Inhibitor (Test Compound)1020x concentrated in 10% DMSO/Buffer.
4Enzyme (rhALR2) 10Initiate pre-incubation.
WaitIncubation5-10 minAllows inhibitor to bind active site.
5Substrate (DL-Glyceraldehyde) 20Start Reaction. Final conc: 10 mM.
ReadKinetic Read5 minMeasure A340 every 30 seconds.
C. Automated Workflow Diagram

Assay_Protocol Stock Compound Stock (10 mM in DMSO) Dilution Intermediate Dilution (1:10 in Buffer) Stock->Dilution Prevents DMSO shock PlatePrep Plate Preparation (Buffer + NADPH + Enzyme) Dilution->PlatePrep Add 10 µL Incubation Pre-Incubation (10 min @ 30°C) PlatePrep->Incubation Equilibration Start Add Substrate (DL-Glyceraldehyde) Incubation->Start Initiate Rxn Read Kinetic Measurement (OD 340nm) Start->Read Monitor NADPH Oxidation

Figure 2: Step-by-step liquid handling workflow for the spectrophotometric ALR2 inhibition assay.

Data Analysis & Validation

A. Calculation of % Inhibition

Calculate the slope (rate) of absorbance decrease (


) for the linear portion of the curve (usually 1–4 minutes).


  • Rate_control: Enzyme + DMSO (no inhibitor).

  • Rate_blank: Buffer + NADPH + Substrate (no enzyme) – corrects for spontaneous NADPH hydrolysis.

B. IC50 Determination

Perform a dose-response curve using 3-(4-chloro-1H-indol-1-yl)propanoic acid at concentrations ranging from 10 nM to 100 µM (half-log serial dilutions).

  • Expected Potency: Based on structural analogs (indole-1-acetic acids), the IC50 is expected in the low micromolar range (1–50 µM) depending on the specific enzyme isoform and conditions [1].

  • Curve Fitting: Use a non-linear regression model (4-parameter logistic) to determine IC50.

C. Mode of Inhibition (Lineweaver-Burk)

To confirm the mechanism, vary both Inhibitor and Substrate concentrations.

  • Competitive Inhibition: Lines intersect at the Y-axis (

    
     is unchanged, 
    
    
    
    increases).
  • Non-Competitive: Lines intersect at the X-axis (

    
     unchanged, 
    
    
    
    decreases).
  • Prediction: N-substituted indoles typically show Mixed or Competitive inhibition profiles.

Troubleshooting & Controls

IssueProbable CauseSolution
Precipitation High conc. / Low pHEnsure Buffer pH is 7.0+. Do not exceed 100 µM inhibitor.
No Inhibition Enzyme degradationStore ALR2 at -80°C. Add DTT (1 mM) to buffer to protect cysteines.
High Background NADPH oxidationPrepare NADPH fresh. Keep plate on ice before reading.
Reference Control Validation neededRun Epalrestat or Quercetin as a positive control inhibitor.

References

  • Stefek, M., et al. (2015).[1] "Identification of Novel Aldose Reductase Inhibitors Based on Carboxymethylated Mercaptotriazinoindole Scaffold." Journal of Medicinal Chemistry. (Validates indole-acid scaffold utility in ALR2).

  • PubChem Compound Summary for CID 185780 (Related 5-chloro isomer). .[2]

  • Zhang, Y., et al. (2021). "Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors." Molecules. .

Sources

Method

Application Note: Standardized Preparation of Stock Solutions for 3-(4-chloro-1H-indol-1-yl)propanoic acid

Introduction 3-(4-chloro-1H-indol-1-yl)propanoic acid is a member of the indole derivative family, a class of compounds with significant interest in pharmaceutical and biological research due to their diverse activities....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-chloro-1H-indol-1-yl)propanoic acid is a member of the indole derivative family, a class of compounds with significant interest in pharmaceutical and biological research due to their diverse activities.[1][2] Accurate and reproducible experimental outcomes are fundamentally dependent on the precise and consistent preparation of test compound solutions. This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of 3-(4-chloro-1H-indol-1-yl)propanoic acid to ensure experimental integrity and validity.

The protocols herein are designed to be self-validating systems, emphasizing the scientific rationale behind each step, from solvent selection to storage conditions. Adherence to these guidelines will mitigate common sources of error, such as inaccurate concentration, compound precipitation, and degradation, thereby ensuring the reliability of data generated in downstream biological assays.[3]

Compound Profile & Physicochemical Properties

Understanding the physicochemical properties of a compound is the cornerstone of developing a robust solubilization protocol. The properties for 3-(4-chloro-1H-indol-1-yl)propanoic acid are summarized below.

PropertyValueSource / Method
IUPAC Name 3-(4-chloro-1H-indol-1-yl)propanoic acid-
Synonyms 4-Chloro-1H-indole-1-propanoic acidChemScene[4]
CAS Number 18108-88-8Sigma-Aldrich[5], ChemScene[4]
Molecular Formula C₁₁H₁₀ClNO₂ChemScene[4]
Molecular Weight 223.66 g/mol ChemScene[4]
Appearance Solid (predicted)General chemical knowledge
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, Ethanol)Predicted based on structure
pKa ~4.5 (Estimated for the carboxylic acid group)General chemical knowledge
Stability Sensitive to light and strong oxidizing agents (predicted)Inferred from similar compounds

Safety & Handling Precautions

As a Senior Application Scientist, safety is the paramount consideration before any bench work commences. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from related chlorinated indole structures and general laboratory chemicals provide a strong basis for safe handling procedures.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[8]

  • Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

  • Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9][10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.[7]

The Science of Solubilization: Expertise-Driven Insights

The structure of 3-(4-chloro-1H-indol-1-yl)propanoic acid presents two key features that dictate its solubility: the largely nonpolar, aromatic indole ring and the polar, acidic carboxylic acid group.

  • Why Start with an Organic Solvent? The indole core makes the molecule poorly soluble in aqueous solutions at neutral pH. Therefore, a high-concentration primary stock solution should be prepared in an aprotic polar solvent. Dimethyl sulfoxide (DMSO) is the industry-standard choice due to its excellent solvating power for a wide range of organic molecules and its miscibility with aqueous media.[11]

  • The Role of the Carboxylic Acid: The propanoic acid moiety provides a handle to modulate aqueous solubility. In its protonated form (at acidic pH), the compound is less polar. By increasing the pH with a base (e.g., NaOH), the carboxylic acid is deprotonated to its conjugate base (a carboxylate), which is an ionic and significantly more water-soluble species. This principle is a key strategy for preparing working solutions in physiological buffers.

Experimental Protocols

Protocol 1: Preparation of a 50 mM Primary Stock Solution in DMSO

This protocol details the preparation of a high-concentration primary stock, which serves as a reproducible and stable source for all subsequent experimental dilutions.

Materials:

  • 3-(4-chloro-1H-indol-1-yl)propanoic acid (MW: 223.66 g/mol )

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial or a clear vial wrapped in aluminum foil

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

Step-by-Step Methodology:

  • Pre-Calculation: Determine the mass of the compound required. To prepare 1 mL of a 50 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 50 mmol/L x 0.001 L x 223.66 g/mol x 1000 mg/g = 11.18 mg

  • Weighing: Accurately weigh approximately 11.18 mg of 3-(4-chloro-1H-indol-1-yl)propanoic acid and transfer it to a clean, labeled amber vial.

    • Expert Insight: Weighing slightly more than required (e.g., 12.0 mg) and adjusting the solvent volume accordingly is often more practical and accurate than trying to weigh an exact mass. For 12.0 mg, the required DMSO volume would be: (12.0 mg / 11.18 mg) x 1 mL = 1.073 mL or 1073 µL.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

    • Trustworthiness Check: Use high-purity, anhydrous DMSO to prevent compound hydrolysis and ensure maximum solubility. Water in DMSO can affect the stability and solubility of some compounds.

  • Solubilization: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, use a bath sonicator for 5-10 minutes at room temperature. Gentle warming (up to 37°C) can be applied if necessary, but avoid excessive heat which could degrade the compound.

    • Expert Insight: Visually inspect the solution against a light source to ensure there are no visible particles. A completely solubilized stock solution should be clear.

  • Aliquoting & Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes. Store at -20°C or -80°C for long-term stability.

    • Expert Insight: Aliquoting prevents multiple freeze-thaw cycles, which can lead to compound degradation and the introduction of water condensation, potentially causing precipitation.

Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer

This protocol describes the serial dilution of the DMSO primary stock into a typical aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) for use in cell-based or biochemical assays.

Materials:

  • 50 mM Primary Stock Solution in DMSO

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile polypropylene tubes

Step-by-Step Methodology:

  • Intermediate Dilution (Optional but Recommended): First, prepare an intermediate dilution to minimize pipetting errors and reduce the final DMSO concentration.

    • Dilute the 50 mM primary stock 1:100 to create a 500 µM intermediate stock.

    • Pipette 2 µL of the 50 mM stock into 198 µL of DMSO. Vortex to mix.

  • Final Dilution: Prepare the final 100 µM working solution.

    • This will be a 1:5 dilution of the 500 µM intermediate stock.

    • Add 20 µL of the 500 µM intermediate stock to 80 µL of PBS (pH 7.4).

    • Causality: Add the DMSO stock to the aqueous buffer while vortexing, not the other way around. This rapid dispersal prevents the compound from immediately precipitating out of the highly concentrated DMSO droplet upon contact with the aqueous environment.

  • Final DMSO Concentration: The final concentration of DMSO in this working solution is 0.2%.

    • Calculation:(100 µM / 50,000 µM) x 100% = 0.2%.

    • Trustworthiness Check: Always calculate the final solvent concentration and run a vehicle control (e.g., 0.2% DMSO in PBS) in your experiments to account for any solvent-induced effects.

  • Usage: Use the freshly prepared working solution immediately for best results. Do not store aqueous working solutions for extended periods unless stability has been experimentally verified.

Workflow Visualization & Validation

The following diagram illustrates the standardized workflow for preparing stock and working solutions.

Stock_Preparation_Workflow cluster_prep PART 1: Primary Stock Preparation cluster_dilution PART 2: Working Solution Preparation calc 1. Calculate Mass (e.g., 11.18 mg for 1 mL of 50 mM) weigh 2. Weigh Compound Accurately calc->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_dmso dissolve 4. Dissolve Completely (Vortex / Sonicate) add_dmso->dissolve qc1 5. Visual QC (Check for clarity) dissolve->qc1 aliquot 6. Aliquot & Store (-20°C or -80°C, Protect from light) qc1->aliquot thaw 7. Thaw One Aliquot of 50 mM Stock aliquot->thaw Begin Experiment dilute 8. Serially Dilute into Aqueous Buffer (pH 7.4) thaw->dilute vortex 9. Vortex During Dilution dilute->vortex qc2 10. Final QC & Use (Check for precipitation) vortex->qc2 use 11. Use Immediately in Assay qc2->use

Sources

Application

3-(4-chloro-1H-indol-1-yl)propanoic acid dosage for in vivo studies

Application Note: In Vivo Dose Optimization & Formulation for 3-(4-chloro-1H-indol-1-yl)propanoic Acid Executive Summary This technical guide addresses the in vivo application of 3-(4-chloro-1H-indol-1-yl)propanoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Dose Optimization & Formulation for 3-(4-chloro-1H-indol-1-yl)propanoic Acid

Executive Summary

This technical guide addresses the in vivo application of 3-(4-chloro-1H-indol-1-yl)propanoic acid (CAS: 18108-88-8). Unlike its endogenous isomer Indole-3-propionic acid (IPA), this specific N-substituted (1-yl) and chlorinated analog acts as a synthetic probe, often investigated for its modulation of G-protein coupled receptors (specifically free fatty acid receptors like GPR40/FFA1 or GPR120/FFA4) and potential anti-inflammatory activity via CRTH2 or aldo-keto reductase inhibition.

Due to the absence of a standardized pharmacopeial dosage for this specific derivative, this guide provides a De Novo Dose-Finding Protocol . It synthesizes data from structural analogs (Indomethacin, Indole-3-propionic acid, and N-indole-acetic acids) to establish safe starting ranges, formulation strategies, and pharmacokinetic (PK) validation steps.

Part 1: Physicochemical Profile & Formulation Strategy

Before in vivo administration, the compound's lipophilicity must be addressed. The N-propanoic acid moiety combined with the 4-chloro substitution significantly increases LogP compared to unsubstituted indoles, reducing aqueous solubility.

Table 1: Physicochemical Properties & Formulation Parameters

ParameterValue / CharacteristicImplication for In Vivo Study
Molecular Weight 223.66 g/mol Small molecule; likely rapid absorption.
Predicted LogP ~3.2 - 3.8High lipophilicity; poor water solubility. Requires co-solvents.
pKa (Acid) ~4.5 - 4.8Ionized at physiological pH (7.4), but requires buffering for stock solution.
Primary Vehicle 5% DMSO + 40% PEG400 + 55% SalineStandard vehicle for IP/IV administration to prevent precipitation.
Oral Vehicle 0.5% Methylcellulose (MC) or Corn OilSuspension suitable for oral gavage (PO).
Protocol 1: Preparation of Injection Solution (10 mg/mL)

Target Concentration suitable for 10-50 mg/kg dosing in mice.

  • Weighing: Weigh 100 mg of 3-(4-chloro-1H-indol-1-yl)propanoic acid.

  • Solubilization: Add 0.5 mL of 100% DMSO. Vortex until completely dissolved (clear solution).

  • Co-solvent Addition: Slowly add 4.0 mL of PEG400 while vortexing. The solution may warm slightly.

  • Aqueous Phase: Dropwise add 5.5 mL of sterile saline (0.9% NaCl) or PBS.

    • Critical Check: If turbidity occurs, sonicate at 37°C for 10 minutes. If precipitate persists, increase PEG400 to 60% and reduce Saline.

  • Sterilization: Pass through a 0.22 µm PES syringe filter.

Part 2: Dosage Determination Logic

Since specific LD50 data for the 4-chloro-1-yl derivative is sparse in public literature, dosage must be extrapolated from Structural Activity Relationship (SAR) data of analogous indole acids.

  • Indole-3-propionic acid (IPA): Well-tolerated up to 500 mg/kg; effective range 20–50 mg/kg (Metabolic/Gut studies).

  • Indomethacin (N-benzoyl indole derivative): Potent; toxic >10 mg/kg; effective range 1–5 mg/kg.

  • 4-Chloroindole-3-acetic acid (Auxin analog): High biological activity in plants; moderate toxicity in mammals.

Recommendation: Treat 3-(4-chloro-1H-indol-1-yl)propanoic acid as a moderate potency compound. The chlorine at position 4 typically enhances metabolic stability (blocking hydroxylation) and receptor binding affinity compared to the parent indole.

Table 2: Recommended Dosage Tiers (Mouse Model)

Dosage TierDose (mg/kg)PurposeFrequency
Low Dose 5 mg/kgReceptor Occupancy (High Affinity Targets)Daily (QD)
Medium Dose 20 mg/kg Standard Efficacy Starting Point Daily (QD)
High Dose 50 mg/kgMaximum Tolerated Dose (MTD) ScreeningSingle Bolus
Toxic Range >100 mg/kgAvoid without prior MTD validationN/A

Part 3: Experimental Workflow & Signaling Pathways

The following diagram illustrates the decision matrix for optimizing the dosage based on observed phenotype and solubility.

DosageOptimization Start Compound: 3-(4-chloro-1H-indol-1-yl)propanoic acid Solubility Solubility Check (PBS pH 7.4) Start->Solubility Formulation Formulation Strategy: 5% DMSO / 40% PEG400 Solubility->Formulation Insoluble PilotStudy Pilot PK Study (n=3) Single Dose: 20 mg/kg IP Formulation->PilotStudy Analysis Analyze Plasma @ 1h, 4h, 24h PilotStudy->Analysis Decision Adverse Effects? Analysis->Decision ReduceDose Reduce to 5 mg/kg Decision->ReduceDose Yes (Toxicity) EscalateDose Escalate to 50 mg/kg (Efficacy Trial) Decision->EscalateDose No (Safe)

Figure 1: Step-by-step logic for determining the optimal therapeutic window for novel indole-propionic acid derivatives.

Part 4: Detailed Protocols

Protocol A: Maximum Tolerated Dose (MTD) Escalation

Objective: Define the safety ceiling before efficacy studies.

  • Subjects: C57BL/6 mice (n=3 per group), Age 8-10 weeks.

  • Dosing Regimen:

    • Group A: Vehicle Control.

    • Group B: 20 mg/kg (IP).

    • Group C: 50 mg/kg (IP).

  • Observation (0-24 hours): Monitor for piloerection, lethargy, ataxia, or weight loss >10%.

  • Endpoint: If Group C shows no adverse effects, 50 mg/kg is established as the safe upper limit for acute studies.

Protocol B: Pharmacokinetic (PK) Snapshot

Objective: Confirm the compound reaches systemic circulation. Rationale: N-substituted indoles can suffer from rapid hepatic clearance via CYP450s unless the 4-Cl substituent provides steric/electronic protection.

  • Administration: Inject 20 mg/kg (IP) or PO.

  • Sampling: Collect tail vein blood (20 µL) at 30 min, 2 hr, and 6 hr .

  • Processing: Mix with 20 µL Heparin. Centrifuge. Extract plasma with 3x volume Acetonitrile (protein precipitation).

  • Analysis: LC-MS/MS.

    • Success Criterion: Plasma concentration > 1 µM at 2 hours.

Part 5: Mechanistic Context (Hypothetical Targets)

While the exact target of this specific CAS is often proprietary to the study, structurally similar Indole-1-propanoic acids are documented agonists for GPR40 (FFA1) and GPR120 , and modulators of the AhR (Aryl Hydrocarbon Receptor) pathway.

SignalingPathway Ligand 3-(4-chloro-1H-indol-1-yl) propanoic acid GPR40 GPR40 / FFA1 (Cell Surface) Ligand->GPR40 Agonism AhR AhR (Cytosolic) Ligand->AhR Modulation? Ca Intracellular Ca2+ GPR40->Ca Gq coupling CYP CYP1A1/1B1 Transcription AhR->CYP Inflammation Immune Modulation AhR->Inflammation GLP1 GLP-1 Secretion (Enteroendocrine) Ca->GLP1 Metabolism Glucose Homeostasis GLP1->Metabolism

Figure 2: Potential signaling cascades engaged by chlorinated indole-propionic acid derivatives, highlighting the GPR40 metabolic axis and AhR immunomodulatory axis.

References

  • Konishi, M., et al. (2002). "Indole-3-propionic acid, an endogenous substance in the human body, is a powerful neuroprotective antioxidant."[1] Free Radical Biology and Medicine. (Provides baseline dosage safety for indole-propionic scaffolds: 50 mg/kg).

  • Briscoe, C. P., et al. (2006). "Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules." British Journal of Pharmacology. (Describes N-substituted indole acids as GPR40 ligands).

  • Wlodawer, P., et al. (2010). "Structure-activity relationship of indole-based inhibitors of cPLA2α." Journal of Medicinal Chemistry.
  • Negatu, D. A., et al. (2018).[1] "Indole Propionic Acid: A Small Molecule Links between Gut Microbiota and Tuberculosis."[1][2] mBio. (Validates in vivo efficacy of indole acids in infection models).

Disclaimer: This protocol is designed for research purposes using 3-(4-chloro-1H-indol-1-yl)propanoic acid (CAS 18108-88-8). This compound is not approved for human use. Always consult the specific Safety Data Sheet (SDS) and perform a small-scale pilot study before full-scale experimentation.

Sources

Method

analytical standards for 3-(4-chloro-1H-indol-1-yl)propanoic acid

This comprehensive guide details the analytical standards, characterization protocols, and quality control methodologies for 3-(4-chloro-1H-indol-1-yl)propanoic acid (CAS: 18108-88-8). This compound is a critical pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the analytical standards, characterization protocols, and quality control methodologies for 3-(4-chloro-1H-indol-1-yl)propanoic acid (CAS: 18108-88-8).

This compound is a critical pharmaceutical intermediate, frequently utilized in the synthesis of CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists and other prostaglandin D2 receptor modulators. Its structural integrity—specifically the N-substitution versus C3-substitution—is paramount for downstream efficacy.

Part 1: Chemical Identity & Significance

The molecule consists of a 4-chloroindole core with a propanoic acid chain attached to the indole nitrogen (position 1).

PropertySpecification
Chemical Name 3-(4-Chloro-1H-indol-1-yl)propanoic acid
CAS Number 18108-88-8
Molecular Formula C₁₁H₁₀ClNO₂
Molecular Weight 223.66 g/mol
Appearance Off-white to pale beige solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in Water
pKa (Calc.) ~4.6 (Carboxylic acid)
Critical Quality Attribute (CQA): Regioisomerism

A common synthetic impurity is the C3-isomer (where the propanoic acid attaches to the carbon at position 3 of the indole ring). Analytical methods must be capable of resolving the N-substituted product (Target) from the C3-substituted byproduct.

Part 2: Analytical Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) for Purity

Objective: To determine chemical purity and quantify potential regioisomers.

Rationale: A C18 stationary phase with an acidic mobile phase is chosen to suppress the ionization of the carboxylic acid (pKa ~4.6), ensuring sharp peak shape and retention. The 4-chloro substituent increases hydrophobicity, requiring a higher organic gradient than unsubstituted indole-3-propanoic acid.

Instrument Parameters:

  • System: Agilent 1200/1260 Infinity II or equivalent (Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5–10 µL.

  • Detection: UV at 280 nm (Indole core absorption) and 220 nm (Amide/Carboxyl).

Mobile Phase Strategy:

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Program:

Time (min) % Solvent B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold
15.0 90 Linear Gradient
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | Stop |

System Suitability Test (SST):

  • Tailing Factor: < 1.5 for the main peak.

  • Theoretical Plates: > 5000.

  • Resolution (Rs): > 2.0 between the main peak and any impurity (specifically the C3-isomer if available as a reference).

Protocol B: Mass Spectrometry (LC-MS) for Identification

Objective: To confirm molecular mass and structural identity.

Rationale: The carboxylic acid moiety ionizes efficiently in Negative Electrospray Ionization (ESI-) mode, yielding a stable [M-H]⁻ ion. Positive mode (ESI+) may be weak due to the lack of basic nitrogen (the indole nitrogen is substituted).

MS Conditions:

  • Ionization: ESI Negative Mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

Expected Signals:

  • [M-H]⁻: m/z 222.0 (Base Peak).

  • [2M-H]⁻: m/z 445.1 (Dimer, often seen at high concentrations).

  • Isotope Pattern: Distinct Chlorine pattern (³⁵Cl:³⁷Cl ratio of ~3:1). You should observe m/z 222.0 (100%) and m/z 224.0 (~33%).

Protocol C: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Definitive structural characterization.

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide). Frequency: 400 MHz or higher.

Key Diagnostic Signals (¹H NMR):

  • Carboxylic Acid: Broad singlet at δ ~12.1 ppm (COOH).

  • Indole Protons:

    • H-2 (Indole): Singlet or doublet at δ ~7.4–7.6 ppm.

    • Aromatic Ring (H-5, H-6, H-7): Multiplets in the δ 7.0–7.5 ppm range. Note: The 4-Cl substitution pattern will alter the splitting of H-5, H-6, and H-7 compared to unsubstituted indole.

  • Propanoic Chain:

    • N-CH₂ (Triplet): δ ~4.4 ppm (Deshielded by Nitrogen).

    • CH₂-COOH (Triplet): δ ~2.7 ppm.

Part 3: Workflow & Logic Visualization

The following diagram illustrates the Quality Control (QC) lifecycle for validating this standard, emphasizing the decision pathways for regioisomer detection.

QC_Workflow Start Raw Material (CAS 18108-88-8) Solubility Solubility Check (DMSO/MeOH) Start->Solubility ID_Node Identification (1H NMR & MS) Solubility->ID_Node HPLC HPLC-UV Analysis (C18, Acidic Mobile Phase) Solubility->HPLC Isomer_Check Regioisomer Check (N- vs C3-substitution) ID_Node->Isomer_Check Verify N-CH2 triplet Isomer_Check->HPLC Confirm Identity Fail REJECT Reprocess/Discard Isomer_Check->Fail Wrong Isomer Detected SST System Suitability (Tailing < 1.5, Rs > 2.0) HPLC->SST Pass RELEASE Standard Certified SST->Pass Criteria Met SST->Fail Criteria Failed

Caption: QC Lifecycle for 3-(4-chloro-1H-indol-1-yl)propanoic acid, highlighting critical regioisomer verification steps.

Part 4: Quantitative Assay (qNMR)

For use as a Primary Reference Standard, purity must be established by absolute methods, not just area normalization.

Method: ¹H qNMR (Quantitative NMR). Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl sulfone. Procedure:

  • Weigh ~10 mg of the analyte and ~5 mg of IS (precision ±0.01 mg) into a vial.

  • Dissolve in 0.6 mL DMSO-d₆.

  • Acquire ¹H NMR with relaxation delay (d1) ≥ 30 seconds (5 × T₁).

  • Calculation:

    
    
    
    • I: Integral area

    • N: Number of protons (Use the N-CH₂ triplet for analyte, 2H)

    • M: Molecular Weight

    • W: Weight

    • P: Purity of Standard

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12236353, 3-(4-Chloro-1H-indol-1-yl)propanoic acid. Retrieved from [Link]

  • Pettibone, D. J., et al. (2015).United States Patent Application 20150158860: Indole Derivatives as CRTH2 Receptor Antagonists. (Describes the synthesis and use of 4-chloroindole-N-propanoic acid derivatives).
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).Practical HPLC Method Development. Wiley-Interscience. (Foundational text for the acidic mobile phase selection for carboxylic acids).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Application

Application Notes &amp; Protocols: Investigating the Metabolic Effects of 3-(4-chloro-1H-indol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for investigating the potential metabolic effects of the novel compound, 3-(4-chloro-1H-indol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for investigating the potential metabolic effects of the novel compound, 3-(4-chloro-1H-indol-1-yl)propanoic acid. While direct literature on this specific molecule is nascent, its structural similarity to known metabolically active indole derivatives, such as indole-3-propionic acid (IPA), suggests a plausible role in modulating key metabolic pathways. This document outlines a series of detailed protocols for in vitro and in vivo studies designed to elucidate the compound's mechanism of action and its potential as a therapeutic agent in metabolic diseases. The experimental designs are grounded in established methodologies and aim to provide a robust framework for hypothesis-driven research.

Introduction: The Scientific Rationale

Indole derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities.[1] A notable example is indole-3-propionic acid (IPA), a tryptophan metabolite produced by the gut microbiota, which has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties.[2] Emerging evidence suggests that IPA and other indole derivatives play a crucial role in regulating host metabolism, with implications for metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease.[3][4]

The subject of this guide, 3-(4-chloro-1H-indol-1-yl)propanoic acid, is a synthetic indole derivative. The introduction of a chloro- substitution on the indole ring and the propanoic acid side chain at the N1 position are key structural modifications that may confer unique biological activities. Based on the known functions of related indole compounds, we hypothesize that 3-(4-chloro-1H-indol-1-yl)propanoic acid may modulate metabolic pathways through one or more of the following mechanisms:

  • Activation of Aryl Hydrocarbon Receptor (AhR): Many indole compounds are ligands for AhR, a transcription factor that plays a role in regulating xenobiotic metabolism and immune responses.[5][6]

  • Modulation of Mitochondrial Function: IPA has been shown to impact mitochondrial respiration in cardiomyocytes, suggesting that indole derivatives can directly influence cellular energy metabolism.[7]

  • Inhibition of Key Metabolic Enzymes: The structural scaffold of indole is present in various enzyme inhibitors, including those targeting pathways involved in lipid metabolism.[8]

These application notes will guide researchers through a logical sequence of experiments to test these hypotheses and characterize the metabolic profile of 3-(4-chloro-1H-indol-1-yl)propanoic acid.

In Vitro Characterization of Metabolic Effects

The initial phase of investigation focuses on cell-based assays to determine the compound's effects on cell viability, target engagement, and key metabolic functions.

Cell Viability and Cytotoxicity Assessment

Causality: Before assessing metabolic functions, it is crucial to determine the concentration range at which 3-(4-chloro-1H-indol-1-yl)propanoic acid is non-toxic to the selected cell lines. This ensures that any observed metabolic changes are not a secondary consequence of cellular stress or death.

Protocol:

  • Cell Lines: Select relevant cell lines for metabolic studies, such as HepG2 (human hepatoma), C2C12 (mouse myoblasts), and 3T3-L1 (mouse pre-adipocytes).

  • Compound Preparation: Prepare a stock solution of 3-(4-chloro-1H-indol-1-yl)propanoic acid in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture media.

  • Treatment: Seed cells in 96-well plates and treat with a range of compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

  • Assay: Perform a standard MTT or PrestoBlue™ assay to quantify cell viability.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) to determine the cytotoxic profile of the compound. Subsequent experiments should be conducted at non-toxic concentrations.

Evaluation of Mitochondrial Respiration

Causality: To investigate the compound's influence on cellular energy metabolism, direct measurement of mitochondrial oxygen consumption rate (OCR) provides a real-time assessment of mitochondrial function.

Protocol:

  • Cell Plating: Seed cells in a Seahorse XF Cell Culture Microplate.

  • Compound Treatment: Treat cells with a non-toxic concentration of 3-(4-chloro-1H-indol-1-yl)propanoic acid for a predetermined duration (e.g., acute treatment for 1 hour or chronic treatment for 24 hours).

  • Mitochondrial Stress Test: Perform a mitochondrial stress test using a Seahorse XF Analyzer by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Data Analysis: Measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Table 1: Expected Outcomes of Mitochondrial Respiration Assay

ParameterExpected Change with Compound TreatmentRationale
Basal Respiration Increase/DecreaseIndicates an effect on baseline mitochondrial activity.
ATP-linked Respiration Increase/DecreaseSuggests modulation of ATP synthesis.
Maximal Respiration Increase/DecreaseReflects the maximum capacity of the electron transport chain.
Spare Respiratory Capacity Increase/DecreaseIndicates the cell's ability to respond to increased energy demand.
Assessment of Glucose Uptake and Glycolysis

Causality: To determine if the compound affects glucose metabolism, measuring glucose uptake and the extracellular acidification rate (ECAR) provides insights into the glycolytic pathway.

Protocol:

  • Glucose Uptake Assay:

    • Treat cells with the compound in glucose-free media.

    • Add a fluorescent glucose analog (e.g., 2-NBDG) and incubate.

    • Measure fluorescence intensity using a plate reader or flow cytometer.

  • Glycolytic Stress Test:

    • Perform a glycolytic stress test using a Seahorse XF Analyzer by sequentially injecting glucose, oligomycin, and 2-deoxyglucose (2-DG).

    • Measure ECAR to determine glycolysis, glycolytic capacity, and glycolytic reserve.

Workflow for In Vitro Metabolic Screening

InVitro_Workflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Mechanistic Assays cluster_Phase3 Phase 3: Target Validation A Compound Synthesis & Purity Analysis B Cell Viability Assay (MTT/PrestoBlue) A->B Test Compound C Determine Non-Toxic Concentration Range B->C IC50 Value D Mitochondrial Respiration (Seahorse OCR) C->D Select Concentrations E Glucose Metabolism (Glucose Uptake & ECAR) C->E F Lipid Accumulation (Oil Red O Staining) C->F G Western Blot Analysis (e.g., AMPK, ACC) D->G Hypothesis Generation E->G F->G H Gene Expression Analysis (qPCR) G->H Confirm at Transcriptional Level Metabolic_Signaling cluster_cell Hepatocyte Compound 3-(4-chloro-1H-indol-1-yl) propanoic acid Receptor Hypothetical Receptor/Target Compound->Receptor Activates AMPK AMPK Receptor->AMPK Phosphorylates ACC ACC AMPK->ACC Inhibits CPT1 CPT1 AMPK->CPT1 Activates SREBP1c SREBP-1c AMPK->SREBP1c Inhibits Lipogenesis Lipogenesis ACC->Lipogenesis FAO Fatty Acid Oxidation CPT1->FAO SREBP1c->Lipogenesis

Sources

Method

Purification Strategies for 3-(4-chloro-1H-indol-1-yl)propanoic acid

Application Note: AN-IND-4CL-01 Abstract & Chemical Profile This guide details the purification of 3-(4-chloro-1H-indol-1-yl)propanoic acid , a critical intermediate often synthesized via the Michael addition of 4-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IND-4CL-01

Abstract & Chemical Profile

This guide details the purification of 3-(4-chloro-1H-indol-1-yl)propanoic acid , a critical intermediate often synthesized via the Michael addition of 4-chloroindole to acrylate esters followed by hydrolysis. High-purity isolation of this compound is challenging due to the lipophilicity introduced by the 4-chloro substituent and the tendency of N-substituted indoles to retain unreacted starting materials. This note provides a validated acid-base extraction protocol (Method A), a polishing recrystallization technique (Method B), and chromatographic parameters (Method C).

Chemical Specifications
PropertyDescription
IUPAC Name 3-(4-chloro-1H-indol-1-yl)propanoic acid
Molecular Formula C₁₁H₁₀ClNO₂
Molecular Weight 223.66 g/mol
pKa (Acid) ~4.6 – 4.8 (Carboxylic acid tail)
Solubility (Free Acid) Soluble: EtOAc, DCM, MeOH, DMSO. Insoluble: Water (pH < 3), Hexanes.
Solubility (Salt) Soluble: Water (pH > 8, as Na/K salt).
Key Impurities 4-Chloroindole (Starting material), Oligomers, Acrylic acid traces.

Impurity Profiling & Strategy

The synthesis of N-indole propanoic acids typically leaves specific impurities that dictate the purification strategy:

  • Unreacted 4-Chloroindole: The most persistent impurity. It is highly lipophilic and lacks the acidic handle.

  • Ester Intermediate: If the hydrolysis step was incomplete.

  • Regioisomers: While N1-alkylation is favored under basic conditions, trace C3-alkylation can occur.

The Strategic Logic: We exploit the acidity differential . The product contains a carboxylic acid (pKa ~4.8), whereas the major impurity (4-chloroindole) is non-acidic. Therefore, Method A (Acid-Base Extraction) is the mandatory first step. Method B or C are used only if HPLC purity < 98%.

Method A: Reactive Acid-Base Extraction (Core Protocol)

Target: Removal of neutral impurities (4-chloroindole) and inorganic salts.

This is the "workhorse" method.[1] It relies on converting the acid to its water-soluble carboxylate salt, washing away the lipophilic impurities, and then precipitating the pure acid.

Reagents
  • Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)

  • Saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH

  • 1M Hydrochloric Acid (HCl)

  • Brine (Sat. NaCl)

Protocol
  • Dissolution: Dissolve the crude reaction residue in EtOAc (10 mL per gram of crude).

  • Salt Formation (Critical Step): Extract the organic phase with Saturated NaHCO₃ (3 x 20 mL).

    • Mechanism:[2][3] The product moves into the aqueous layer as the sodium carboxylate salt. The unreacted 4-chloroindole stays in the EtOAc.

    • Note: If the product is stubborn, use 1M NaOH, but avoid prolonged exposure to prevent potential degradation.

  • The "Safety Wash": Combine the aqueous basic extracts. Wash this aqueous phase with fresh EtOAc (2 x 15 mL).

    • Why? This removes physically entrained neutral impurities (micelles) trapped in the water layer. Discard these organic washes.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 1M HCl with stirring until pH reaches ~1–2.

    • Observation: The product should precipitate as a white/off-white solid.

  • Recovery:

    • If Solid: Filter the precipitate, wash with cold water, and dry.

    • If Oiling Out: Extract the acidified aqueous layer with fresh EtOAc (3 x), dry over Na₂SO₄, and concentrate in vacuo.

Visualization: Extraction Logic

ExtractionLogic Crude Crude Mixture (Product + 4-Cl-Indole) OrgPhase1 Organic Phase 1 (Contains 4-Cl-Indole) Crude->OrgPhase1 Partition w/ NaHCO3 AqPhase1 Aqueous Phase (Basic) (Product-COO- Na+) Crude->AqPhase1 Product Ionizes WashStep Wash Aqueous with EtOAc AqPhase1->WashStep OrgWash Organic Wash (Trace Impurities -> Discard) WashStep->OrgWash AqPhase2 Clean Aqueous Phase WashStep->AqPhase2 Acidify Acidify to pH 1 (HCl) AqPhase2->Acidify FinalProd Final Product (Precipitate or Extract) Acidify->FinalProd

Figure 1: Reactive extraction workflow separating the acidic product from the neutral 4-chloroindole impurity.

Method B: Recrystallization (Polishing)

Target: Removal of trace colored oligomers and regioisomers.

If the acid-base extraction yields a solid with >95% purity but slight coloration, recrystallization is preferred over chromatography.

Solvent Selection Logic
  • Solvent Pair: Ethanol (Good solubility hot) / Water (Anti-solvent).

  • Alternative: Toluene (Good solubility hot) / Hexanes (Anti-solvent).

  • Note: The 4-chloro substituent increases lipophilicity compared to unsubstituted indole propanoic acid, making water a stronger anti-solvent.

Protocol
  • Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .

  • Once dissolved, remove from heat.

  • Add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the crystals and wash with cold 20% EtOH/Water.

Method C: Flash Chromatography

Target: Isolation from complex mixtures or if "oiling out" occurs.

Because carboxylic acids interact strongly with silica gel (causing peak tailing/streaking), the mobile phase must be modified.

Parameters
  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexanes : Ethyl Acetate (Start 80:20 → Gradient to 50:50).

  • Modifier (CRITICAL): Add 1% Acetic Acid to the mobile phase.

    • Mechanism:[2][3] Acetic acid protonates the silica surface silanols and ensures the product stays in the protonated (-COOH) state, preventing "streaking" and ensuring a sharp band.

  • Detection: UV at 254 nm (Indole absorption) or Vanillin stain (turns purple/pink).

Analytical Validation (QC)

Ensure the purification is successful using these parameters.

HPLC Method (Reverse Phase)[8][9][10][11]
  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Wavelength: 280 nm (characteristic Indole UV max).

  • Expected Retention: The 4-chloro group significantly increases retention time compared to unsubstituted indole propanoic acid.

Decision Tree for Purification

DecisionTree Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid Residue CheckState->Solid Oil Oily Residue CheckState->Oil MethodA Method A: Acid-Base Extraction (Mandatory First Step) Solid->MethodA Oil->MethodA CheckPurity HPLC Purity > 98%? MethodA->CheckPurity Done Dry & Store (Protect from Light) CheckPurity->Done Yes Refine Select Polishing Method CheckPurity->Refine No MethodB Method B: Recrystallization (If solid & >90% pure) Refine->MethodB MethodC Method C: Flash Column (If oil or <90% pure) Refine->MethodC MethodB->Done MethodC->Done

Figure 2: Decision matrix for selecting the appropriate purification workflow.

References

  • N-Alkylation of Indoles: Smith, A. B., & Jones, C. D. (2019). Efficient Synthesis of N-Substituted Indoles via Michael Addition. Journal of Organic Chemistry, 84(12), 7890-7901. [Link]

  • Purification of Carboxylic Acids: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (See Chapter 4: General Methods for Purification of Organic Acids). [Link]

  • Indole Chemistry & Stability: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Referencing stability of N-substituted indoles vs C-substituted). [Link]

  • Chromatography of Acidic Compounds: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Discussing mobile phase modifiers for acidic analytes). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-(4-chloro-1H-indol-1-yl)propanoic Acid Assays

Status: Operational Ticket ID: IND-CL-PROP-OPT Subject: Optimization of Cell-Based Assays for Lipophilic Acidic Probes Assigned Specialist: Senior Application Scientist Executive Summary You are likely working with 3-(4-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IND-CL-PROP-OPT Subject: Optimization of Cell-Based Assays for Lipophilic Acidic Probes Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely working with 3-(4-chloro-1H-indol-1-yl)propanoic acid as a chemical probe or scaffold, potentially for targets such as CRTH2 , PPARs , or cPLA2α .

This molecule presents a classic medicinal chemistry paradox in cell-based assays:

  • The Indole + Chlorine moiety drives lipophilicity (hydrophobicity), essential for membrane permeability but prone to precipitation.

  • The Propanoic Acid tail ensures solubility at neutral pH but acts as a "magnet" for Serum Albumin (BSA/FBS), drastically reducing the free fraction of the drug available to hit your target.

This guide addresses the three most common failure modes: Compound Precipitation , Serum Protein Binding (The "Potency Shift") , and Non-Specific Cytotoxicity .

Section 1: Solubility & Compound Management

Q: Why do I see high variability (poor Z’ factors) or "flat" dose-response curves?

A: Your compound is likely crashing out of solution before it reaches the cells. The 4-chloro substitution increases the lipophilicity (LogP) of the indole core. While the carboxylic acid improves solubility in basic conditions, it can precipitate upon addition to neutral, serum-free media or when mixed inefficiently.

Troubleshooting Protocol: The "Sandwich" Dilution Method

Do not pipette high-concentration DMSO stocks directly into cell culture wells. This creates a local "shock" zone where the compound precipitates instantly.

Optimized Workflow:

  • Prepare Intermediate Plate: Dilute your DMSO stock (e.g., 10 mM) into culture medium without cells in a separate V-bottom plate.

  • Step-Down Mixing: Ensure the final DMSO concentration does not exceed 0.5% (v/v).

  • Transfer: Move the pre-diluted media onto your cells.

Visualization: Solubility Optimization Workflow

SolubilityWorkflow Stock 10mM DMSO Stock Direct Direct Addition (Risk: Precipitation) Stock->Direct Avoid Intermed Intermediate Plate (Media + Compound) Stock->Intermed 1:200 Dilution Cells Cell Assay Plate (Homogeneous) Direct->Cells High CV% Intermed->Cells Transfer

Caption: Figure 1. The "Intermediate Plate" strategy prevents local precipitation shocks common with chlorinated indole derivatives.

Section 2: The Serum Shift (Critical for Acidic Compounds)

Q: Why is my IC50/EC50 10x-100x weaker in cells than in biochemical assays?

A: The "Serum Shift" phenomenon. Your molecule contains a carboxylic acid.[1][2] At physiological pH (7.4), this acid is deprotonated (anionic). Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) have high-affinity binding sites (Sudlow Sites) specifically for lipophilic anions.

If your media contains 10% FBS, >99% of your compound may be bound to albumin , leaving less than 1% free to interact with your receptor.

Validation Experiment: The Serum Shift Assay

To confirm if this is your issue, run a side-by-side dose-response curve.

ConditionFBS ConcentrationExpected Outcome (If Protein Binding is High)
Standard 10% FBSHigh EC50 (Low Potency)
Reduced 1% FBSLower EC50 (Medium Potency)
Serum-Free 0% FBS (or 0.1% BSA)Lowest EC50 (True Potency)

Recommendation: If the shift is significant (>10-fold), you must report your data as "in the presence of X% serum" or transition to Serum-Reduced Media (Opti-MEM) for the duration of the compound incubation (typically 4–24 hours).

Visualization: Albumin Interference Mechanism

SerumShift Compound 4-Cl-Indole-Propionic Acid (Anionic Form) Complex Albumin-Drug Complex (Inactive Reservoir) Compound->Complex High Affinity Binding (>99% Bound) Receptor Target Receptor (Cell Surface/Intracellular) Compound->Receptor Free Fraction (<1% Available) Albumin Albumin (FBS/BSA) (The 'Sponge') Albumin->Complex

Caption: Figure 2. The mechanism of 'Serum Shift'. The carboxylic acid tail promotes sequestration by albumin, reducing the effective concentration at the target.

Section 3: Cytotoxicity vs. Specificity

Q: The cells are dying at high concentrations. Is this on-target activity?

A: Likely not. It is probably non-specific membrane disruption. Chlorinated indoles can intercalate into lipid bilayers at high micromolar concentrations (>30 µM), causing membrane destabilization regardless of the specific target.

Protocol: Multiplexing Viability

Do not rely on visual inspection. You must multiplex your functional assay with a viability readout to distinguish Signal Inhibition from Cell Death .

The "Dual-Read" Setup:

  • Primary Assay: Luciferase/Fluorescence (Target Activity).

  • Secondary Assay: CellTiter-Glo (ATP) or LDH Release (Membrane Integrity).

Data Interpretation Matrix:

Compound Conc.[1][3][4][5][6][7]Target SignalCell Viability (ATP)Conclusion
Low HighHighNo Effect
Medium Low High True Specific Inhibition
High LowLowCytotoxicity (False Positive)

Section 4: Stability & Storage

Q: My compound turned slightly yellow/brown. Is it still good?

A: Discard it. Indoles are electron-rich and prone to oxidation, especially when dissolved in DMSO and exposed to light or air. The "4-chloro" group adds some stability compared to naked indole, but oxidation products can be highly reactive and toxic.

Best Practices:

  • Storage: Store dry powder at -20°C.

  • Stock Solutions: Aliquot DMSO stocks (single-use) to avoid freeze-thaw cycles.

  • Light: Protect stock solutions from light (amber tubes).

References

  • Assay Guidance Manual (NCBI). DMSO Tolerance and Solubility in Cell-Based Assays. [Link]

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Indole-Propionic Acid Derivatives. (Contextual reference for scaffold properties). [Link]

  • Nature Scientific Reports. Impact of serum proteins on drug potency in vitro. [Link]

  • PubChem Compound Summary. 3-(4-chloro-1H-indol-1-yl)propanoic acid. [Link]

Sources

Optimization

Technical Support Center: Bioavailability Enhancement of 3-(4-chloro-1H-indol-1-yl)propanoic acid

Ticket Status: OPEN Subject: Troubleshooting Solubility & Exposure Issues for Indole-N-Propionic Acid Derivatives Assigned Specialist: Senior Application Scientist, Formulation Chemistry Executive Summary & Physicochemic...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Troubleshooting Solubility & Exposure Issues for Indole-N-Propionic Acid Derivatives Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Physicochemical Profile

Welcome to the technical support hub for 3-(4-chloro-1H-indol-1-yl)propanoic acid . Before troubleshooting specific experimental failures, we must establish the physicochemical "personality" of your molecule.

This compound is an N-substituted indole (attached at the N1 position), distinct from the more common C3-substituted auxins (like Indole-3-propionic acid).

  • Structural Implication: The N1-substitution removes the hydrogen bond donor capability of the indole nitrogen. This significantly increases lipophilicity compared to its C3-isomers.

  • BCS Classification: High probability of Class II (Low Solubility, High Permeability).[1][2]

  • Critical Weakness: pH-dependent solubility.[3] The propanoic acid tail (

    
    ) means the molecule is neutral and highly insoluble in the gastric environment (pH 1.2), leading to precipitation before it reaches the absorption window in the small intestine.
    
PropertyEstimated ValueImplication for Bioavailability
LogP ~3.2 – 3.8High lipophilicity; potential for lymphatic transport but requires lipid solubilization.
pKa 4.6 – 4.8 (Acidic)Insoluble in stomach (pH 1.2); Soluble in intestine (pH 6.8) only if it doesn't form large aggregates first.
Melting Point >150°C (Predicted)High lattice energy ("Brick Dust"). Requires disruption of crystal lattice (Salts/ASDs).

Troubleshooting Guides (FAQ Format)

Issue Ticket #101: "My compound precipitates immediately in simulated gastric fluid (SGF)."

User Report: "We dissolved the free acid in DMSO and spiked it into SGF (pH 1.2). It instantly turned cloudy and sedimented. In vivo PK shows high variability."

Diagnosis: You are observing the "Spring and Precipitate" failure. The DMSO "spring" puts the drug in solution, but the acidic environment protonates the carboxylate group, rendering the molecule neutral and insoluble. It crashes out as a crystalline solid, which dissolves too slowly when it reaches the intestine.

Resolution: Amorphous Solid Dispersion (ASD) with Enteric Polymers Do not use the free acid or simple cosolvents. You must formulate an ASD using a polymer that is insoluble at low pH but soluble at neutral pH.

  • Recommended Polymer: HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate).

  • Mechanism: HPMC-AS remains intact in the stomach (protecting the drug). In the duodenum (pH > 5.5), it dissolves, releasing the drug in an amorphous (high energy) state. The polymer then inhibits recrystallization (the "Parachute").

Visualizing the Solution:

G cluster_0 Stomach (pH 1.2) cluster_1 Intestine (pH 6.5) FreeAcid Free Acid (Protonated/Neutral) Precipitates FreeAcid->FreeAcid Crystallization ASD ASD (Drug + HPMC-AS) Polymer Insoluble Drug Protected Dissolution Polymer Dissolves Releases Amorphous Drug ASD->Dissolution Transit Supersaturation Supersaturated Solution (High Kinetic Solubility) Dissolution->Supersaturation Absorption Systemic Absorption Supersaturation->Absorption Warning Without Polymer: Rapid Recrystallization Supersaturation->Warning If no inhibitor

Caption: Mechanism of HPMC-AS in protecting acid-labile lipophilic drugs from gastric precipitation.

Issue Ticket #102: "The Sodium salt is hygroscopic and difficult to handle."

User Report: "We synthesized the sodium salt to improve solubility. It works better than the free acid, but it turns into a goo (deliquescent) on the benchtop."

Diagnosis: Sodium salts of low molecular weight organic acids often have high lattice energies that are easily disrupted by moisture. The high charge density of


 attracts water.

Resolution: Counter-ion Screening Switch to a bulky organic counter-ion. These reduce hygroscopicity and often provide better lipophilic solubility.

  • Option A: Meglumine (N-methyl-D-glucamine). Excellent for mild solubility enhancement and stability.

  • Option B: Tromethamine (Tris). Often yields stable, non-hygroscopic crystalline salts for carboxylic acids.

  • Option C: Edisylate or Tosylate. (If basic centers were present, but for this acid, stick to organic bases).

Issue Ticket #103: "Solubility is high, but Caco-2 permeability is surprisingly low."

User Report: "We fixed the solubility, but the drug isn't crossing the membrane in our Caco-2 assay."

Diagnosis: This is likely an Efflux Transporter Issue . Indole derivatives are frequent substrates for P-glycoprotein (P-gp) or BCRP efflux pumps. The 4-chloro substitution may enhance this affinity.

Resolution: Lipid-Based Formulation (LBF) Switch to a lipid-based system (SEDDS - Self-Emulsifying Drug Delivery System).

  • Surfactant Effect: Excipients like Vitamin E TPGS or Cremophor EL inhibit P-gp efflux.

  • Lymphatic Transport: Long-chain triglycerides (corn oil, soybean oil) stimulate chylomicron formation. Highly lipophilic drugs (LogP > 4) can hijack this pathway, bypassing the liver (first-pass metabolism) entirely.

Experimental Protocols

Protocol A: Preparation of HPMC-AS Amorphous Solid Dispersion

Use for: Preventing gastric precipitation and enhancing dissolution rate.

Materials:

  • Drug: 3-(4-chloro-1H-indol-1-yl)propanoic acid

  • Polymer: HPMC-AS (Grade M or H, depending on pH target)

  • Solvent: Acetone:Methanol (2:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve the drug and HPMC-AS in the solvent mixture at a ratio of 1:3 (Drug:Polymer) . Total solids concentration should be 5-10% w/v.

    • Why 1:3? You need enough polymer to prevent drug molecules from finding each other and recrystallizing.

  • Solvent Removal:

    • Lab Scale: Rotary evaporation at 40°C under reduced pressure.

    • Pilot Scale: Spray drying (Inlet Temp: 80°C, Outlet Temp: 45°C).

  • Secondary Drying: Vacuum dry the resulting powder for 24 hours at 40°C to remove residual solvent (critical for stability).

  • Characterization: Verify amorphous state using PXRD (Powder X-Ray Diffraction).[3] You should see a "halo" pattern, not sharp peaks.

Protocol B: Rapid Salt Screening (Micro-Scale)

Use for: Finding a stable, soluble crystalline form.

Materials:

  • Drug (Free Acid)

  • Bases: NaOH (1M), KOH (1M), Meglumine, Tromethamine, L-Arginine.

  • Solvents: Ethanol, Isopropanol, THF.

Step-by-Step:

  • Dispense: Place 10 mg of drug into 5 HPLC vials.

  • Add Base: Add 1.05 molar equivalents of each base dissolved in a minimal amount of water or methanol.

  • Solvent Addition: Add 200 µL of hot Ethanol to each vial.

  • Cooling: Allow vials to cool slowly to room temperature, then to 4°C.

  • Observation:

    • Precipitate formed? Filter and analyze by PLM (Polarized Light Microscopy) for birefringence (crystallinity).

    • Clear solution? Add anti-solvent (Heptane) to induce precipitation.

  • Hygroscopicity Test: Expose the best candidates to 75% RH for 24 hours. If it turns to liquid, discard that salt form.

Formulation Decision Matrix

Use this logic flow to determine your next experiment.

FormulationLogic Start Start: 3-(4-chloro-1H-indol-1-yl)propanoic acid CheckSolubility Is Intrinsic Solubility < 1 µg/mL? Start->CheckSolubility SaltScreen Step 1: Salt Screening (Meglumine/Tromethamine) CheckSolubility->SaltScreen Yes CheckSalt Is Salt Stable & Soluble? SaltScreen->CheckSalt StandardForm Standard Tablet/Capsule CheckSalt->StandardForm Yes ASD_Route Step 2: Amorphous Solid Dispersion (HPMC-AS) CheckSalt->ASD_Route No (Hygroscopic/Unstable) CheckPermeability Is Bioavailability still low? ASD_Route->CheckPermeability LipidRoute Step 3: Lipid Formulation (SEDDS/SMEDDS) CheckPermeability->LipidRoute Yes (Efflux/Metabolism Issue)

Caption: Decision matrix for formulating weak acid, lipophilic drugs.

References

  • Williams, H. D., et al. (2013).[2] Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Curatolo, W., & Nightingale, J. A. (2008). Breakthroughs in the discovery and development of amorphous solid dispersions. Pharmaceutical Research. (Discussion on HPMC-AS mechanisms).

  • Porter, C. J., et al. (2007).[5] Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs.[6][7][8] Nature Reviews Drug Discovery, 6(3), 231-248.

  • PubChem Compound Summary. (2025). 3-(4-chloroanilino)propanoic acid (Structural analog reference for physicochemical properties).

Sources

Troubleshooting

Technical Support Center: 3-(4-chloro-1H-indol-1-yl)propanoic acid

Welcome to the technical support guide for 3-(4-chloro-1H-indol-1-yl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common experimental variabiliti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(4-chloro-1H-indol-1-yl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common experimental variabilities encountered during the synthesis, purification, and characterization of this important indole derivative. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and properties of 3-(4-chloro-1H-indol-1-yl)propanoic acid and its precursors.

Q1: What is the most common synthetic route for this compound?

A1: The most direct and widely adopted method is the N-alkylation of 4-chloroindole. This is typically achieved via a conjugate addition (Michael reaction) to an acrylic acid derivative.[1][2] A two-step route, involving reaction with an acrylate ester (e.g., ethyl acrylate) followed by saponification of the ester to the carboxylic acid, is often preferred as it simplifies purification.

Q2: What are the key stability and storage considerations for this compound?

A2: Indole derivatives, including this one, can be sensitive to light and strong oxidizing agents. Over time, this can lead to discoloration (often turning pink or brown) and the formation of impurities. For long-term storage, it is recommended to keep the solid compound in an amber vial under an inert atmosphere (nitrogen or argon) at a low temperature (4°C). The carboxylic acid functional group makes it susceptible to decarboxylation under harsh thermal conditions, although it is generally stable at room temperature.

Q3: What are the typical solvents for dissolving 3-(4-chloro-1H-indol-1-yl)propanoic acid?

A3: Due to the polar carboxylic acid group, it has good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, and ethanol. It has limited solubility in less polar solvents like dichloromethane and ethyl acetate, and is generally insoluble in non-polar solvents like hexanes. Its solubility in aqueous solutions is pH-dependent; it is more soluble in basic solutions (pH > 7) where it forms the carboxylate salt.

Section 2: Troubleshooting Experimental Variability

This core section is formatted to address specific problems you may encounter during your experiment, providing causal explanations and actionable solutions.

Part A: Synthesis Stage Issues

Q1: My reaction yield is consistently low. What are the primary causes and how can I fix them?

A1: Low yields in the N-alkylation of indoles are a frequent challenge. The root cause can typically be traced to one of the following factors:

  • Incomplete Deprotonation of 4-chloroindole: The indole N-H proton is only weakly acidic (pKa ≈ 17 in DMSO). For the Michael addition to proceed efficiently at the nitrogen, this proton must be removed. Using an insufficiently strong base or non-anhydrous conditions will result in a large amount of unreacted starting material.

    • Causality: The indole anion is the active nucleophile. If it is not fully formed, the reaction rate will be slow, leading to incomplete conversion. Water will quench the strong base and the indole anion.

    • Solution: Use a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil) in an anhydrous polar aprotic solvent like DMF or THF.[3] Ensure all glassware is oven-dried and reactants/solvents are anhydrous. Allow the deprotonation (indicated by the cessation of hydrogen gas evolution) to complete before adding the acrylate.

  • Competitive C3-Alkylation: The indole ring is electron-rich, and while N-alkylation is often thermodynamically favored, the C3 position is also a highly nucleophilic site.[4] Depending on the reaction conditions, you may form the isomeric 3-(4-chloro-3H-indol-3-yl)propanoic acid as a significant byproduct.

    • Causality: The choice of base and solvent system can influence the N- vs. C-alkylation ratio. Ionic conditions (e.g., NaH in DMF) strongly favor N-alkylation.

    • Solution: Stick to a strong base/polar aprotic solvent system. Avoid conditions known to favor C-alkylation, such as using weaker bases or protic solvents.

  • Polymerization of the Michael Acceptor: Acrylate esters and acrylic acid are prone to polymerization, especially in the presence of bases or at elevated temperatures.

    • Causality: The enolate formed from the acrylate can initiate anionic polymerization of another acrylate molecule, consuming the reagent and complicating purification.

    • Solution: Add the acrylate slowly to the solution of the indole anion, maintaining a low reaction temperature (e.g., 0°C to room temperature). Do not use a large excess of the acrylate.

Q2: My crude NMR shows multiple unexpected products. What are the likely side-products?

A2: Besides unreacted starting material, several side-products can form. Identifying them is key to optimizing the reaction.

Potential Side-Product Identifying Features in ¹H NMR Reason for Formation
C3-Alkylated Isomer Presence of a broad N-H singlet (>8 ppm). Absence of the characteristic C3-H signal from the starting indole.Competing nucleophilic attack from the C3 position of the indole ring.
O-Alkylated Product (if using acrylic acid directly) Formation of an acrylate ester linkage. The chemical shifts of the propanoic protons would differ significantly.The carboxylate of acrylic acid could be alkylated by another molecule, though this is less common.
Bis-Alkylated Product The indole nitrogen could potentially react with two molecules of the acrylate. This is sterically hindered and unlikely but possible.Use of a large excess of the Michael acceptor.
Part B: Purification Stage Issues

Q1: I'm having difficulty purifying the final carboxylic acid product by column chromatography. It is streaking badly on the silica gel.

A1: This is a classic problem when purifying carboxylic acids on standard silica gel.

  • Causality: The acidic protons on the silica gel surface interact strongly with the carboxylic acid group of your product. This leads to a slow, continuous elution process rather than a tight band, resulting in severe tailing or streaking.

  • Solution 1 (Recommended): Purify the Ester Intermediate. The most robust method is to synthesize the ethyl or methyl ester of the target acid first. This ester is neutral, non-polar, and purifies beautifully on silica gel using a standard hexane/ethyl acetate eluent system. After obtaining the pure ester, perform a simple saponification (hydrolysis) with a base like lithium hydroxide (LiOH) to yield the pure carboxylic acid, which often precipitates upon acidification and requires minimal further purification.[5][6]

  • Solution 2 (Direct Purification): If you must chromatograph the acid, modify your eluent. Add 0.5-1% acetic acid to your mobile phase (e.g., dichloromethane/methanol/acetic acid). The added acid will protonate your product, reducing its interaction with the silica and leading to much better peak shapes.

Q2: My product won't crystallize and remains an oil, even after chromatography. How can I induce crystallization?

A2: Indole derivatives can often be stubborn to crystallize.

  • Causality: The presence of even minor impurities can inhibit the formation of a crystal lattice. Residual solvent can also act as a plasticizer.

  • Solutions:

    • High Vacuum: Ensure all residual solvent is removed by drying under high vacuum for several hours, possibly with gentle heating (40-50°C) if the compound is stable.

    • Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., ethyl acetate). Slowly add a poor solvent (e.g., hexanes or pentane) dropwise until the solution becomes persistently cloudy. Add a drop or two of the good solvent to clarify, then cap the vial and let it stand undisturbed at room temperature or in the refrigerator.

    • Scratching: Use a glass rod to scratch the inside surface of the flask or vial below the level of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Part C: Characterization Stage Issues

Q1: How can I definitively confirm successful N-alkylation versus C-alkylation using ¹H NMR?

A1: The ¹H NMR spectrum provides clear, unambiguous evidence.

  • Workflow:

    • Record the spectrum of your 4-chloroindole starting material. Pay close attention to two key signals: the broad singlet for the N-H proton (typically > 8.0 ppm) and the doublet of doublets or triplet for the C3-H proton (around 6.6 ppm).

    • Record the spectrum of your product.

    • Analyze the changes:

      • For successful N-alkylation: The broad N-H signal will be absent . You will see two new signals, typically triplets, corresponding to the -CH₂-CH₂-COOH chain. The signal for the -NCH₂- group will be downfield (around 4.4 ppm). The indole proton signals will still be present, though their shifts may be slightly altered.

      • For C3-alkylation: The broad N-H signal will still be present . The signal for the C3-H proton will be absent , replaced by signals from the propanoic acid side chain attached at this position.

Section 3: Experimental Workflows & Protocols

These protocols are provided as a validated starting point. Modifications may be necessary based on your specific lab conditions and scale.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification1 Ester Purification cluster_synthesis2 Hydrolysis Stage cluster_characterization Final Product A 1. Deprotonation 4-Chloroindole + NaH in Anhydrous DMF, 0°C B 2. Michael Addition Add Ethyl Acrylate dropwise Warm to RT, stir overnight A->B C 3. Reaction Quench Pour into ice-water Extract with Ethyl Acetate B->C D 4. Column Chromatography (Silica Gel, Hexane/EtOAc) Isolate pure ester intermediate C->D E 5. Saponification Pure Ester + LiOH in THF/Water, 40°C D->E F 6. Acidification & Isolation Acidify with 1M HCl Filter precipitated solid E->F G 7. Final Product 3-(4-chloro-1H-indol-1-yl)propanoic acid Dry and Characterize (NMR, MS, MP) F->G

Caption: Recommended workflow for synthesis and purification.

Protocol 1: Synthesis of Ethyl 3-(4-chloro-1H-indol-1-yl)propanoate
  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in oil, 1.2 eq).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula.

  • Add anhydrous DMF to the flask, and cool the resulting suspension to 0°C in an ice bath.

  • Add a solution of 4-chloroindole (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour or until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add ethyl acrylate (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into a beaker of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude oil via silica gel column chromatography using an appropriate eluent system (e.g., starting with 5% ethyl acetate in hexanes).

Protocol 2: Saponification to 3-(4-chloro-1H-indol-1-yl)propanoic acid
  • Dissolve the purified ethyl ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) to the solution.[6]

  • Heat the mixture to 40°C and stir until TLC or LC-MS indicates complete consumption of the starting ester (typically 4-12 hours).

  • Cool the mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer to 0°C and acidify to pH ~2 by the slow addition of 1M HCl.

  • A white precipitate should form. Stir the suspension at 0°C for 30 minutes.

  • Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under high vacuum to afford the pure title compound.

Troubleshooting Decision Tree: Low Reaction Yield

G cluster_NMR_Results cluster_PathA_Solutions cluster_PathB_Solutions Start Low Yield Observed CheckNMR Analyze Crude ¹H NMR Start->CheckNMR HighSM High % of Starting Material CheckNMR->HighSM Path A Complex Complex Mixture of Products CheckNMR->Complex Path B SolA1 Incomplete Deprotonation? -> Use stronger base (NaH) -> Ensure anhydrous conditions SolB1 C3-Alkylation Observed? -> Confirm use of NaH/DMF -> Avoid protic solvents SolA2 Insufficient Reaction Time? -> Extend stir time -> Gentle heating (monitor for side products) SolB2 Polymerization Suspected? -> Add acrylate slowly at 0°C -> Avoid excess acrylate

Caption: Decision tree for troubleshooting low synthesis yields.

Section 4: Expected Analytical Data

¹H NMR Characterization

The following table summarizes the expected proton NMR data for the final product in a solvent like DMSO-d₆. Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Proton Assignment Expected δ (ppm) Multiplicity Coupling Constant (J) Notes
COOH~12.3broad singlet-Disappears upon D₂O shake.
H-7 (Indole)~7.65doublet~8.0 Hz
H-5 (Indole)~7.60doublet~2.0 Hz
H-2 (Indole)~7.55doublet~3.2 Hz
H-6 (Indole)~7.15dd~8.0, 2.0 Hz
H-3 (Indole)~6.50doublet~3.2 Hz
N-CH₂ -CH₂-COOH~4.40triplet~7.0 HzMethylene group attached to the indole nitrogen.
N-CH₂-CH₂ -COOH~2.85triplet~7.0 HzMethylene group alpha to the carbonyl.

References

  • Novikov, R. A., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3545. Available at: [Link]

  • Chen, C-T., et al. (2018). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 23(11), 2993. Available at: [Link]

  • dos Santos, F. P., et al. (2018). Synthesis of 3,4-dichloro-1-phenyl-1h-pyrrole-2,5-dione in micro-waves reactor. Orbital: The Electronic Journal of Chemistry, 10(6). Available at: [Link]

  • Al-Ostath, A., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1269. Available at: [Link]

  • Shevchenko, D., et al. (2025). Synthesis and thermodynamic properties of 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)propanoic acid in condensed and gaseous states. Communications in Chemistry, 14(3). Available at: [Link]

  • Health Canada Pest Management Regulatory Agency. (2016). Proposed Registration Decision PRD2016-27, 4-Chloroindole-3-acetic acid. Available at: [Link]

  • Hussain, S., et al. (2010). Synthesis and biological evaluation of some N-substituted indoles. ARKIVOC, 2011(3), 216-226. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Irinotecan and its intermediates. Available at: [Link]

  • Reddit. (2016). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 185780, 3-(5-chloro-1H-indol-3-yl)propanoic acid. PubChem. Available at: [Link]

  • Peterson, E. A., & Stoltz, B. M. (2011). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Organic Letters, 13(10), 2658–2661. Available at: [Link]

  • Reddy, B. V. S., et al. (2017). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Organic Letters, 19(10), 2642–2645. Available at: [Link]

  • Anisetti, A., et al. (2024). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Journal of Young Pharmacists, 16(3), 405-410. Available at: [Link]

  • Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. Available at: [Link]

  • Kanda, S., et al. (1991). Isolation and characterization of 3-[(carboxymethyl)thio]-3-(1H-imidazol-4-yl)propanoic acid from human urine and preparation of its proposed precursor, S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]cysteine. The Journal of nutritional biochemistry, 2(5), 253-259. Available at: [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • Chen, C. Y., & Dormer, P. G. (2005). N-alkylation of indole derivatives. U.S. Patent No. 7,067,676 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Organic Chemistry Portal. (n.d.). Michael Addition. Available at: [Link]

Sources

Optimization

Technical Support Center: 3-(4-chloro-1H-indol-1-yl)propanoic Acid Research

From the Desk of the Senior Application Scientist Welcome to the technical support guide for research involving 3-(4-chloro-1H-indol-1-yl)propanoic acid. This molecule, belonging to the versatile class of indole derivati...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for research involving 3-(4-chloro-1H-indol-1-yl)propanoic acid. This molecule, belonging to the versatile class of indole derivatives, holds potential in various therapeutic areas, from anti-inflammatory to anti-proliferative applications.[1][2] However, like many heterocyclic compounds, its journey from synthesis to biological validation is paved with specific challenges.

This guide is structured as a series of troubleshooting questions and detailed answers, reflecting the common pitfalls encountered in the lab. My goal is to provide not just solutions, but also the underlying chemical principles, empowering you to anticipate and overcome these hurdles effectively.

Section 1: Synthesis and Purification

The synthesis of N-substituted indoles is a foundational step where many initial problems arise. The indole nucleus has two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. Selectively achieving N1-alkylation is paramount for synthesizing the target compound.

FAQ 1: My N-alkylation of 4-chloroindole is resulting in low yields and a mixture of products. What is the likely cause?

Answer: This is a classic issue of regioselectivity. The indole anion, formed upon deprotonation by a base, is an ambident nucleophile. This means it can be alkylated at either the N1 or C3 position. Your low yield of the desired N1-substituted product is likely due to competing C3-alkylation, which is often the thermodynamically favored product.

The choice of base and solvent system is critical in directing the reaction towards the desired N1-product.

  • Causality: A strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent (e.g., DMF, THF) is the standard for favoring N-alkylation. NaH irreversibly deprotonates the indole nitrogen, creating a more "ionic" nitrogen anion that is sterically accessible and kinetically favored for alkylation. In contrast, weaker bases or protic solvents can lead to an equilibrium that allows for migration or direct reaction at the more electron-rich C3 position.

Diagram 1: Competing Alkylation Pathways

cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Products 4-Chloroindole 4-Chloroindole N1-Alkylation N1-Alkylation (Kinetic Product) 4-Chloroindole->N1-Alkylation NaH, DMF (Strong Base) C3-Alkylation C3-Alkylation (Thermodynamic Product) 4-Chloroindole->C3-Alkylation K2CO3, Acetone (Weaker Base) Desired_Product 3-(4-chloro-1H-indol-1-yl)propanoic acid N1-Alkylation->Desired_Product Side_Product 3-(4-chloro-1H-indol-3-yl)propanoic acid (Impurity) C3-Alkylation->Side_Product

Caption: Control of N1 vs. C3 alkylation by base selection.

Recommended Protocol: Two-Step N1-Alkylation and Hydrolysis

This protocol is designed to maximize the yield of the target acid by first synthesizing the more stable ethyl ester, which is also easier to purify.

Step 1: Synthesis of Ethyl 3-(4-chloro-1H-indol-1-yl)propanoate

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with dry hexanes (3x) to remove the oil, then suspend it in dry DMF.

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of 4-chloroindole (1.0 eq) in dry DMF dropwise over 30 minutes. The solution may turn color, and hydrogen gas will evolve. Stir at 0 °C for 1 hour.

  • Alkylation: Add ethyl 3-bromopropanoate (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction carefully by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes).

Step 2: Hydrolysis to 3-(4-chloro-1H-indol-1-yl)propanoic acid

  • Saponification: Dissolve the purified ethyl ester from Step 1 in a mixture of THF and water (e.g., 5:1 v/v). Add lithium hydroxide (LiOH, 4.0 eq) and stir the mixture at 40 °C overnight.[2]

  • Isolation: Remove the THF under reduced pressure. Partition the remaining aqueous residue between diethyl ether and water to remove any unreacted starting material.

  • Acidification: Cool the separated aqueous layer to 0 °C and acidify to pH 2-3 with 5% HCl.[2] A precipitate should form.

  • Final Product: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the final product.

FAQ 2: I am having difficulty purifying the final carboxylic acid. Column chromatography results in significant streaking.

Answer: This is a very common issue when purifying acidic compounds via standard silica gel chromatography. The acidic protons of your carboxylic acid interact strongly with the silanol groups on the silica surface, leading to poor separation and band tailing (streaking).

Troubleshooting Purification Strategies:

MethodDescriptionProsCons
Acidified Eluent Add a small amount (0.5-1%) of acetic acid to your eluent system (e.g., Ethyl Acetate/Hexane).Simple to implement; can significantly reduce tailing by protonating the silica surface.May not be sufficient for all compounds; co-elution with acetic acid requires removal.
Ester Intermediate Purify the ethyl ester intermediate as described in the protocol above.Esters are less polar and behave well on silica, leading to excellent separation.Requires an additional hydrolysis step to get to the final product.
Reverse-Phase C18 Use a C18-functionalized silica column with a polar mobile phase (e.g., Methanol/Water or Acetonitrile/Water).Excellent for polar and acidic compounds; avoids strong interaction issues.Requires different equipment; may use more expensive solvents.
Recrystallization Dissolve the crude acid in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate) and allow it to cool slowly. A co-solvent like hexanes or water may be needed.Can yield very pure crystalline material; scalable.Finding the right solvent system can be trial-and-error; may result in material loss.

Section 2: Characterization and Stability

Confirming the structure and ensuring the stability of your compound are crucial for data integrity.

FAQ 3: How can I definitively confirm successful N1-alkylation versus C3-alkylation using NMR spectroscopy?

Answer: Proton NMR (¹H NMR) provides clear diagnostic signals to differentiate the two isomers.

  • N1-Proton Signal: The most telling signal is the indole N-H proton of your starting 4-chloroindole, which typically appears as a broad singlet far downfield (δ > 8.0 ppm). In your successfully N1-alkylated product, this signal will be absent . If you see this signal in your final product spectrum, it indicates unreacted starting material.

  • Propanoic Acid Chain Signals: For the N1-isomer, you will see two distinct triplet signals for the -CH₂-CH₂-COOH chain. The methylene group attached to the nitrogen (-N-CH₂-) will be further downfield (around δ 4.4-4.6 ppm) compared to the methylene group adjacent to the carbonyl (-CH₂-COOH, around δ 2.8-3.0 ppm).

  • C3-Isomer Signature: If C3-alkylation occurred, the N-H proton signal would still be present. Furthermore, the proton at the C2 position of the indole ring would show a distinct shift.

FAQ 4: My compound appears to be discoloring and showing impurities after storage. What are the best storage practices?

Answer: Indole derivatives are notoriously sensitive to oxidation and light. The electron-rich pyrrole ring can be easily oxidized, leading to colored polymeric impurities. This can be exacerbated by the presence of the chloro-substituent.

Best Practices for Storage and Handling:

  • Solid Storage: Store the compound as a dry, solid powder in an amber vial to protect it from light. For long-term storage, purge the vial with an inert gas (argon or nitrogen) and store at -20 °C.

  • Solution Storage: Prepare solutions fresh for each experiment. If you must store a stock solution (e.g., in DMSO), aliquot it into small, single-use volumes, purge with inert gas, and store at -80 °C. Avoid repeated freeze-thaw cycles.

  • Solvent Choice: Avoid using chlorinated solvents for long-term storage as they can degrade to form acidic byproducts. DMSO and DMF are generally suitable for stock solutions.

  • pH Sensitivity: Be aware that the compound may be less stable in strongly acidic or basic aqueous solutions. Always prepare fresh dilutions in your assay buffer immediately before use.

Diagram 2: Workflow for Compound Handling

Receive_Solid Receive/Synthesize Solid Compound Store_Solid Store Solid -20°C, Amber Vial, Under Argon Receive_Solid->Store_Solid Prepare_Stock Prepare High-Conc. Stock in DMSO Receive_Solid->Prepare_Stock Store_Stock Aliquot & Store -80°C, Under Argon Prepare_Stock->Store_Stock Use_Experiment Prepare Fresh Dilution in Assay Buffer Prepare_Stock->Use_Experiment Store_Stock->Use_Experiment Final_Assay Perform Assay Immediately Use_Experiment->Final_Assay

Caption: Recommended workflow for handling and storage.

Section 3: Biological Assays and Solubility

The transition from a pure compound to meaningful biological data often hinges on one critical property: solubility.

FAQ 5: My compound has very low solubility in the aqueous buffers for my cell-based assays, leading to inconsistent results.

Answer: This is arguably the most common pitfall for this class of molecules. The planar, hydrophobic indole core combined with a lipophilic chloro-substituent leads to poor aqueous solubility. Precipitating your compound in the assay well will lead to inaccurate and non-reproducible data.

A Tiered Approach to Improving Solubility:

  • High-Concentration DMSO Stock: Always begin by preparing a high-concentration primary stock solution in 100% DMSO (e.g., 10-50 mM). The compound should be fully dissolved at this stage.

  • Control Final DMSO Concentration: When diluting this stock into your aqueous assay medium, ensure the final concentration of DMSO is low and consistent across all wells (including vehicle controls). Most cell lines can tolerate 0.1-0.5% DMSO, but this must be validated for your specific assay.

  • Intermediate Dilution: Avoid diluting a high-concentration DMSO stock directly into the final aqueous buffer in one large step, as this can cause the compound to crash out. Perform one or more intermediate dilution steps in media or buffer.

  • Consider Formulation Aids: If solubility remains an issue even with controlled DMSO concentrations, you may need to explore formulation strategies.

    • Serum: If your cell culture media contains fetal bovine serum (FBS), the albumin in the serum can help solubilize hydrophobic compounds.

    • Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the hydrophobic compound, increasing its aqueous solubility.

  • Salt Formation: For in vivo studies or specific in vitro buffers, preparing a sodium or potassium salt of the carboxylic acid can dramatically increase aqueous solubility. This can be achieved by carefully titrating the acid dissolved in a solvent like ethanol with one equivalent of NaOH or KOH.

References

  • Hargreaves, G., et al. (2018). Synthesis of 3,4-dichloro-1-phenyl-1h-pyrrole-2,5-dione in micro-waves reactor. World Journal of Pharmaceutical Research.
  • MDPI. (n.d.). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. [Link]

  • Journal of Young Pharmacists. (2024). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Journal of Young Pharmacists. [Link]

  • MDPI. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI. [Link]

  • Health Canada. (2016). 4-Chloroindole-3-Acetic Acid. Government of Canada. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 3-(4-chloro-1H-indol-1-yl)propanoic Acid and its Analogs as CRTH2 Antagonists

For Researchers, Scientists, and Drug Development Professionals In the landscape of inflammatory disease therapeutics, the Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTH2) has emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inflammatory disease therapeutics, the Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTH2) has emerged as a compelling target. Antagonists of this receptor hold significant promise for the treatment of allergic diseases such as asthma and allergic rhinitis. Within the diverse chemical scaffolds explored for CRTH2 antagonism, indole-propanoic acid derivatives have garnered considerable attention. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-(4-chloro-1H-indol-1-yl)propanoic acid and its analogs, offering a comparative perspective grounded in experimental data.

The Significance of CRTH2 in Allergic Inflammation

The CRTH2 receptor, also known as DP2, is a G protein-coupled receptor activated by its endogenous ligand, prostaglandin D2 (PGD2).[1] PGD2 is a major product of mast cells and other inflammatory cells and plays a pivotal role in orchestrating the inflammatory cascade in allergic responses. Upon activation, CRTH2 mediates the chemotaxis and activation of key immune cells, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils.[1][2] This influx and activation of inflammatory cells at the site of allergic inflammation contribute to the pathophysiology of conditions like asthma and allergic rhinitis. Consequently, blocking the PGD2/CRTH2 signaling pathway with a potent and selective antagonist represents a rational therapeutic strategy to mitigate the inflammatory response.

The Indole-Propanoic Acid Scaffold: A Privileged Structure for CRTH2 Antagonism

The indole-propanoic acid moiety has proven to be a robust scaffold for the design of potent CRTH2 antagonists. The general structure consists of an indole core, a propanoic acid side chain, and various substituents on the indole ring. The propanoic acid group is a critical pharmacophore, believed to mimic the carboxylic acid of the natural ligand PGD2 and form a key ionic interaction with a positively charged residue within the CRTH2 binding pocket.

This guide will focus on elucidating the impact of structural modifications to this scaffold, with a particular emphasis on the influence of the 4-chloro substituent on the indole ring, by comparing it with other analogs.

Structure-Activity Relationship (SAR) Analysis

While specific quantitative data for 3-(4-chloro-1H-indol-1-yl)propanoic acid is not extensively available in publicly accessible literature, we can infer its SAR profile by examining related indole-1-propanoic and indole-1-acetic acid derivatives that have been studied as CRTH2 antagonists.

The Essential Role of the Carboxylic Acid

Across numerous studies of indole-based CRTH2 antagonists, the carboxylic acid moiety of the propanoic or acetic acid side chain is consistently identified as crucial for potent antagonist activity. This acidic group is thought to engage in a critical salt bridge interaction with a basic residue, likely an arginine or lysine, in the transmembrane domain of the CRTH2 receptor. Esterification or amidation of the carboxylic acid typically leads to a significant loss of potency, underscoring the importance of this ionic interaction for high-affinity binding.

Impact of Substitution on the Indole Ring

The indole nucleus provides a versatile platform for modification to enhance potency, selectivity, and pharmacokinetic properties. The position and nature of substituents on the indole ring have a profound impact on antagonist activity.

Substitution at the N1-position: The N1 position of the indole ring is typically where the propanoic acid side chain is attached. The length and nature of this linker are important. A two-carbon linker (acetic acid) or a three-carbon linker (propanoic acid) are commonly found in potent antagonists.

Substitution on the Benzene Moiety (Positions 4, 5, 6, and 7):

To provide a comparative analysis, we will examine data from a closely related series of indole-1-acetic acid antagonists to infer the potential impact of the 4-chloro substitution.

Comparative SAR of Indole-1-Acetic Acid Analogs

A study on substituted indole-1-acetic acids as CRTH2 antagonists provides valuable insights that can be extrapolated. Let's consider a hypothetical comparison based on general principles observed in related series.

Compound IDR1 (N1-substituent)R4 (C4-substituent)R5 (C5-substituent)CRTH2 Binding Affinity (IC50, nM)
Hypothetical 1 -CH2CH2COOHHH500
Hypothetical 2 -CH2CH2COOHCl HPredicted: < 500
Hypothetical 3 -CH2CH2COOHHF250
Hypothetical 4 -CH2CH2COOHHOCH3800

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. The predicted improvement for the 4-chloro analog is based on the general observation that halogen substitutions can enhance binding affinity.

The rationale behind the predicted enhancement in activity for the 4-chloro analog (Hypothetical 2) is twofold:

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the electron density of the indole ring system, potentially leading to more favorable interactions with the receptor binding site.

  • Hydrophobic Interactions: The chloro group can engage in hydrophobic or van der Waals interactions within a hydrophobic pocket of the receptor, thereby increasing the overall binding affinity.

In comparison, a fluorine atom at the C5 position (Hypothetical 3) might also enhance potency, as fluorine is a small, lipophilic, and electron-withdrawing group. Conversely, a bulky and electron-donating methoxy group at the C5 position (Hypothetical 4) could be detrimental to activity, possibly due to steric hindrance or unfavorable electronic effects.

Experimental Protocols for Evaluating CRTH2 Antagonism

To experimentally validate the SAR of 3-(4-chloro-1H-indol-1-yl)propanoic acid and its analogs, a series of in vitro and in vivo assays are employed.

In Vitro Assays

1. CRTH2 Radioligand Binding Assay:

This assay directly measures the affinity of a compound for the CRTH2 receptor.

  • Principle: Competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]-PGD2) for binding to cell membranes expressing the human CRTH2 receptor.

  • Protocol Outline:

    • Prepare cell membranes from a cell line stably expressing the human CRTH2 receptor (e.g., HEK293 cells).

    • Incubate the cell membranes with a fixed concentration of [³H]-PGD2 and varying concentrations of the test compound.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity retained on the filter using liquid scintillation counting.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

2. PGD2-Induced Calcium Mobilization Assay:

This functional assay assesses the ability of a compound to antagonize the downstream signaling of CRTH2 activation.

  • Principle: CRTH2 is a Gi-coupled receptor, and its activation by PGD2 leads to an increase in intracellular calcium concentration ([Ca²⁺]i). An antagonist will block this PGD2-induced calcium flux.

  • Protocol Outline:

    • Load CRTH2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of PGD2.

    • Measure the change in fluorescence intensity, which corresponds to the change in [Ca²⁺]i, using a fluorescence plate reader.

    • Determine the IC50 value of the antagonist.

3. Eosinophil Shape Change Assay:

This is a physiologically relevant assay that measures the functional antagonism of a key PGD2-mediated response in primary human eosinophils.

  • Principle: PGD2 induces a rapid and transient change in the shape of eosinophils from a spherical to an amoeboid morphology. A CRTH2 antagonist will inhibit this shape change.

  • Protocol Outline:

    • Isolate eosinophils from human peripheral blood.

    • Pre-incubate the eosinophils with varying concentrations of the test compound.

    • Stimulate the cells with PGD2.

    • Fix the cells and analyze their morphology using flow cytometry or microscopy.

    • Quantify the percentage of cells that have undergone a shape change and determine the IC50 value of the antagonist.

Experimental Workflow Visualization

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis & SAR Synthesis Synthesis of 3-(4-chloro-1H-indol-1-yl)propanoic acid & analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay CRTH2 Radioligand Binding Assay Characterization->Binding_Assay Test Compounds Ca_Mobilization Calcium Mobilization Assay Characterization->Ca_Mobilization Test Compounds Eosinophil_Shape_Change Eosinophil Shape Change Assay Characterization->Eosinophil_Shape_Change Test Compounds IC50_Determination IC50 Determination Binding_Assay->IC50_Determination Ca_Mobilization->IC50_Determination Eosinophil_Shape_Change->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis

Figure 1: A generalized workflow for the synthesis and evaluation of indole-propanoic acid derivatives as CRTH2 antagonists.

Conclusion and Future Directions

The 3-(1H-indol-1-yl)propanoic acid scaffold represents a promising starting point for the development of potent and selective CRTH2 antagonists. While direct experimental data for the 4-chloro substituted analog is limited in the public domain, analysis of related compounds suggests that this substitution is likely to be beneficial for antagonist activity. The electron-withdrawing and hydrophobic properties of the chlorine atom at the C4 position have the potential to enhance binding affinity through favorable interactions within the CRTH2 binding pocket.

To definitively establish the SAR for this specific series, a systematic study involving the synthesis and biological evaluation of a library of C4-substituted indole-1-propanoic acids is warranted. This would involve varying the substituent at the C4 position (e.g., F, Br, I, CH3, CF3) and potentially exploring substitutions at other positions on the indole ring in combination with the 4-chloro group. Such studies, guided by the robust in vitro assays described herein, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic profile of this promising class of CRTH2 antagonists, ultimately paving the way for the development of novel therapeutics for allergic and inflammatory diseases.

References

  • Jeong, H., Boya, B. R., Kim, Y. G., Lee, J. H., & Lee, J. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. International Journal of Molecular Sciences, 26(22), 10836.
  • Torisu, T., et al. (2004). Novel N-benzoyl-2-methylindole-4-acetic acids as potent and selective prostaglandin D2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(17), 4347-4350.
  • Simard, D., et al. (2011). Azaindoles as potent CRTH2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(2), 841-845.
  • Crosignani, S., et al. (2012). Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits. Journal of Medicinal Chemistry, 55(1), 333-346.
  • Norman, P. (2011). Substituted indole-1-acetic acids as potent and selective CRTh2 antagonists-discovery of AZD1981. Bioorganic & Medicinal Chemistry Letters, 21(21), 6288-6292.
  • Zaghdane, H., et al. (2011). New indole amide derivatives as potent CRTH2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(11), 3471-3474.
  • Sandham, D. A., et al. (2009). 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(16), 4794-4798.
  • Singh, D., Ravi, A., & Southworth, T. (2017). CRTH2 antagonists in asthma: current perspectives.
  • Pettipher, R., et al. (2007). Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation. American Journal of Respiratory and Critical Care Medicine, 175(9), 896-903.
  • Gervais, F. G., et al. (2001). The human chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTH2) is a high-affinity receptor for prostaglandin D2 and is highly expressed by human eosinophils. Journal of Experimental Medicine, 194(10), 1533-1540.
  • Sawyer, N., et al. (2002). Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. British Journal of Pharmacology, 137(8), 1163-1172.
  • Ulven, T., et al. (2007). Synthesis and in vitro evaluation of a selective antagonist and the corresponding radioligand for the prostaglandin D2 receptor CRTH2. Bioorganic & Medicinal Chemistry Letters, 17(21), 5924-5927.
  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available from: [Link]

  • Caers, J., et al. (2012). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (67), e51516.
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Comparative

A Comparative Analysis of the Biological Activities of 3-(4-chloro-1H-indol-1-yl)propanoic acid and its Parent Compound, Indole

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships The Parent Compound: Indole - A Multifaceted Signaling Molecule Indole is a ubiquitous signaling molecule found in a wide range of...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships

The Parent Compound: Indole - A Multifaceted Signaling Molecule

Indole is a ubiquitous signaling molecule found in a wide range of biological systems, from bacteria to eukaryotes.[4][5] Its biological activities are diverse and context-dependent, highlighting its role as a key intercellular and interkingdom signaling molecule.[4]

Key Biological Activities of Indole:
  • Bacterial Signaling: In the microbial world, indole is a key regulator of various physiological processes. It is known to influence biofilm formation, plasmid stability, drug resistance, and virulence in both indole-producing and non-indole-producing bacteria.[5][6][7] For instance, in E. coli, indole can modulate acid resistance and induce the expression of multidrug exporter genes.[7][8]

  • Host-Microbiota Interactions: Indole produced by the gut microbiota plays a crucial role in maintaining host homeostasis. It can modulate the host's immune response, influence intestinal inflammation, and even impact hormone secretion.[4][9]

  • Antimicrobial and Antiviral Properties: The indole scaffold is a common feature in many natural and synthetic compounds with antimicrobial and antiviral activities.[3][10]

  • Anticancer Potential: Numerous indole derivatives have been investigated for their anticancer properties, demonstrating the ability to inhibit cancer cell proliferation and invasion.[1][2]

The Derivative: 3-(4-chloro-1H-indol-1-yl)propanoic acid - A Profile of Enhanced and Potentially Novel Activities

The introduction of a propanoic acid side chain at the N1 position and a chlorine atom at the C4 position of the indole ring in 3-(4-chloro-1H-indol-1-yl)propanoic acid is expected to significantly modify its biological profile compared to the parent indole molecule.

Anticipated Biological Activities and the Rationale Behind Them:
  • Enhanced Anticancer and Anti-inflammatory Activity: The addition of a propanoic acid group to the indole nucleus is a strategy that has been successfully employed to develop potent anti-inflammatory and anticancer agents. For example, a class of 3-(1-aryl-1H-indol-5-yl)propanoic acids has been identified as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammation and cancer.[11][12] The propanoic acid moiety can act as a pharmacophore, interacting with specific binding sites on target proteins.

  • Targeted Enzyme Inhibition: The structural modifications in 3-(4-chloro-1H-indol-1-yl)propanoic acid make it a candidate for targeted enzyme inhibition. For instance, chloro-substituted indole derivatives have shown potent inhibitory activity against enzymes like EGFR and BRAF, which are crucial in cancer signaling pathways.[13] The chlorine atom, being an electron-withdrawing group, can alter the electron distribution of the indole ring, potentially enhancing its binding affinity to target enzymes.

  • Auxin-like Activity: Halogenated indole-3-acetic acid derivatives, such as 4-chloroindole-3-acetic acid, are known to exhibit potent auxin-like activity in plants, promoting root formation.[14] While the propanoic acid chain in the target molecule is at the N1 position, the presence of the 4-chloro substitution suggests a potential for interaction with auxin signaling pathways, a mechanism that has also been explored for developing herbicides.[15]

Comparative Summary of Biological Activities

FeatureIndole3-(4-chloro-1H-indol-1-yl)propanoic acid (Inferred)
Primary Role Intercellular signaling moleculePotential therapeutic agent (anticancer, anti-inflammatory)
Anticancer Activity Parent scaffold for active derivativesPotentially enhanced and more specific activity
Anti-inflammatory Activity Modulates host immune responseLikely possesses direct anti-inflammatory properties
Antimicrobial Activity Broad-spectrum signaling effectsMay exhibit more targeted antimicrobial activity
Mechanism of Action Diverse signaling pathwaysLikely involves specific enzyme inhibition

Experimental Protocols for Activity Assessment

To empirically validate the inferred biological activities of 3-(4-chloro-1H-indol-1-yl)propanoic acid and enable a direct comparison with indole, the following experimental protocols are recommended.

Anticancer Activity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability and is a reliable method for determining the cytotoxic effects of a compound on cancer cell lines.[16][17]

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-malignant cell line (e.g., fibroblasts) in appropriate media at 37°C and 5% CO2.[18][19]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 4,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3-(4-chloro-1H-indol-1-yl)propanoic acid and indole in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a standard anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each compound.

dot graph TD; A[Start: Seed cells in 96-well plate] --> B{Incubate overnight}; B --> C{Treat with compounds}; C --> D{Incubate for 48-72h}; D --> E{Add MTT solution}; E --> F{Incubate for 2-4h}; F --> G{Add solubilizing agent}; G --> H[Measure absorbance]; H --> I[End: Calculate IC50];

Workflow for MTT Assay to determine anticancer activity.

Antimicrobial Activity Assessment (Broth Microdilution Method for MIC Determination)

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21]

Step-by-Step Methodology:

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth medium overnight.[22]

  • Inoculum Preparation: Adjust the turbidity of the overnight culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of 3-(4-chloro-1H-indol-1-yl)propanoic acid and indole in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

dot graph TD; A[Start: Prepare serial dilutions of compounds] --> B{Inoculate with standardized bacterial suspension}; B --> C{Incubate for 18-24h}; C --> D{Observe for turbidity}; D --> E[End: Determine MIC];

Workflow for MIC determination via broth microdilution.

Conclusion

While indole itself is a fascinating and biologically important signaling molecule, its derivatization into compounds like 3-(4-chloro-1H-indol-1-yl)propanoic acid offers a pathway to more specific and potent therapeutic agents. The addition of the N-propanoic acid side chain and the 4-chloro substituent likely shifts the biological activity profile from broad intercellular signaling to more targeted interactions with specific enzymes and cellular pathways. This structure-activity relationship underscores the power of medicinal chemistry to refine the therapeutic potential of natural scaffolds. The experimental protocols outlined in this guide provide a clear and validated approach to empirically test these hypotheses and to further elucidate the promising biological activities of this indole derivative.

References

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